Synthesis Pathway of 3-Morpholinopyrazine-2-carbonitrile: An In-Depth Technical Guide
Executive Summary & Strategic Context 3-Morpholinopyrazine-2-carbonitrile (CAS No. 67130-86-3) is a highly valued heterocyclic building block utilized extensively in modern medicinal chemistry[1].
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
3-Morpholinopyrazine-2-carbonitrile (CAS No. 67130-86-3) is a highly valued heterocyclic building block utilized extensively in modern medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of complex central nervous system (CNS) therapeutics, most notably in the development of GPR6 modulators for the treatment of neurological conditions such as Parkinson's disease[2]. Structurally, the compound features a pyrazine core substituted with a strongly electron-withdrawing nitrile group at the C2 position and a morpholine ring at the C3 position[3].
This whitepaper details the optimal synthetic pathway for this compound, focusing on the mechanistic causality, process optimization, and self-validating experimental protocols required to achieve high-purity yields suitable for downstream active pharmaceutical ingredient (API) manufacturing.
Mechanistic Causality: The SNAr Pathway
The synthesis of 3-morpholinopyrazine-2-carbonitrile is driven by a highly efficient Nucleophilic Aromatic Substitution (SNAr) . The optimal starting material for this transformation is 3-chloropyrazine-2-carbonitrile [4].
The success of this pathway relies on the extreme electrophilicity of the C3 carbon on the pyrazine ring. This electron deficiency is caused by two synergistic factors:
The inductive and resonance electron-withdrawing effects of the adjacent C2-nitrile group.
The electronegativity of the ortho and para pyrazine nitrogen atoms.
When morpholine (a secondary amine) is introduced, its lone pair attacks the activated C3 position, forming a transient, negatively charged Meisenheimer complex . The polar aprotic environment stabilizes this intermediate before the rapid expulsion of the chloride leaving group restores aromaticity.
Fig 1. SNAr mechanism forming 3-morpholinopyrazine-2-carbonitrile via a Meisenheimer complex.
Experimental Design & Causality of Variables
To ensure a robust and scalable process, every reagent and condition must be selected based on strict chemical causality. The tables below summarize the quantitative data and the rationale behind the process parameters.
This protocol is designed as a self-validating system . It incorporates strict In-Process Controls (IPC) that dictate whether the workflow advances, ensuring that failures are caught and corrected dynamically rather than at the end of the batch.
Phase 1: Initiation and Reagent Charging
Preparation: Charge a clean, dry reactor with Acetonitrile (10 volumes) and 3-chloropyrazine-2-carbonitrile (1.0 eq)[4]. Stir at 250 RPM until a homogeneous solution is achieved.
Base Addition: Add DIPEA (1.5 eq) in a single portion.
Validation Check: The solution must remain clear. No exotherm should be observed at this stage, confirming no premature degradation.
Phase 2: Controlled Nucleophilic Addition
Temperature Control: Cool the reactor jacket to 0–5°C.
Morpholine Addition: Add morpholine (1.1 eq) dropwise over 30 minutes.
Causality: The initial nucleophilic attack is highly exothermic. Dropwise addition at low temperatures prevents localized thermal spikes that could trigger unwanted polymerization or hydrolysis of the nitrile moiety.
Phase 3: Thermal Activation & IPC Validation
Heating: Once addition is complete, ramp the reactor temperature to 60°C and maintain for 4 hours.
In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench in 1 mL of H2O/MeCN (1:1), and analyze via HPLC (UV at 254 nm).
Self-Validating Logic: The reaction is only considered complete when the starting material peak area is < 1.0% . If SM is > 1.0%, the system dictates the addition of 0.1 eq of morpholine and an additional 1 hour of stirring at 60°C. Do not proceed to Phase 4 until this metric is met.
Phase 4: Quench, Extraction, and Isolation
Solvent Swap: Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to remove approximately 70% of the Acetonitrile.
Extraction: Dilute the concentrated residue with Ethyl Acetate (15 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO3 (5 volumes) and Brine (5 volumes).
Causality: The basic aqueous wash ensures the complete partitioning and removal of water-soluble DIPEA-HCl salts and any unreacted morpholine, leaving only the product in the organic phase.
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to dryness. Recrystallize the crude solid from Ethanol/Water (8:2) to afford pure 3-morpholinopyrazine-2-carbonitrile as a crystalline solid.
Final Validation: Confirm identity and purity via 1H-NMR and LC-MS (Expected [M+H]+ = 191.2)[3].
Fig 2. Self-validating experimental workflow for 3-morpholinopyrazine-2-carbonitrile synthesis.
References
United States Patent - US 10,000,468 B2 (GPR6 Modulators and Intermediates)
Spectroscopic Characterization and Synthesis of 3-Morpholinopyrazine-2-carbonitrile: A Comprehensive Technical Guide
Executive Summary & Pharmacological Relevance 3-Morpholinopyrazine-2-carbonitrile (CAS: 67130-86-3) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in modern medicinal chemistry[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Relevance
3-Morpholinopyrazine-2-carbonitrile (CAS: 67130-86-3) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in modern medicinal chemistry[1]. Featuring an electron-deficient pyrazine core substituted with a basic morpholine ring and a reactive carbonitrile group, this molecule is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, derivatives of this scaffold have been heavily investigated as GPR6 modulators —a class of compounds with significant therapeutic potential for treating neurological conditions such as Parkinson's disease, schizophrenia, and cognitive disorders[2],[3].
This whitepaper provides an authoritative, step-by-step guide to the synthesis, isolation, and rigorous spectroscopic characterization of 3-morpholinopyrazine-2-carbonitrile, designed for analytical chemists and drug development professionals.
Structural and Chemical Properties
Before executing synthetic or analytical workflows, it is critical to understand the physicochemical baseline of the target molecule[4].
Property
Value
Structural Causality
IUPAC Name
3-(morpholin-4-yl)pyrazine-2-carbonitrile
Defines the exact regiochemistry on the 1,4-diazine ring.
Molecular Formula
C₉H₁₀N₄O
Used for exact mass calculation in HRMS.
Molecular Weight
190.20 g/mol
Standard parameter for stoichiometric calculations.
Exact Mass
190.0855 Da
Target monoisotopic mass for LC-MS (ESI+) validation.
The most efficient route to 3-morpholinopyrazine-2-carbonitrile is via a Nucleophilic Aromatic Substitution (SₙAr) of 3-chloropyrazine-2-carbonitrile with morpholine[5].
Mechanistic Causality
The pyrazine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. The presence of the carbonitrile (-C≡N) group at the C2 position exerts a strong inductive and resonance-withdrawing effect, highly activating the adjacent C3 position. When morpholine attacks C3, the resulting anionic intermediate (Meisenheimer complex) is stabilized by the pyrazine nitrogens and the nitrile group. Subsequent expulsion of the chloride ion restores aromaticity.
Step-by-Step Protocol
This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure reaction fidelity.
Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 3-chloropyrazine-2-carbonitrile in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: As morpholine attacks the pyrazine ring, HCl is generated. If unneutralized, HCl protonates the remaining morpholine (pKa ~8.36), rendering it non-nucleophilic and stalling the reaction. DIPEA (pKa ~10.5) acts as a sterically hindered scavenger base that neutralizes the acid without competing for the electrophilic carbon.
Nucleophile Addition: Add 1.2 equivalents of morpholine dropwise at 0°C to control the initial exothermic complexation.
Heating & Monitoring: Elevate the temperature to 80°C. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS. The reaction is complete when the starting material mass (m/z 139) is entirely replaced by the product mass (m/z 191).
Workup: Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the pure product.
Figure 1: SₙAr mechanism and synthetic workflow for 3-morpholinopyrazine-2-carbonitrile.
Spectroscopic Characterization
Rigorous structural validation requires orthogonal analytical techniques. The following sections detail the expected spectroscopic signatures and the chemical logic driving them[6].
Figure 2: Orthogonal analytical workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of atomic connectivity[6].
¹H NMR (400 MHz, CDCl₃):
The pyrazine ring contains two adjacent protons at C5 and C6. Because they are situated on an aromatic heterocycle between two nitrogen atoms, they exhibit a characteristic pair of doublets. The coupling constant (
J
) is typically small (~2.5 Hz) due to the specific geometry and electron distribution of the 1,4-diazine system. The morpholine ring presents two distinct aliphatic environments.
Table 1: ¹H NMR Spectral Assignments
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
J
(Hz) | Causality / Chemical Logic |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Pyrazine H-5 | 8.35 - 8.45 | Doublet (d) | 1H | ~2.5 | Highly deshielded by the adjacent N4 atom and the aromatic ring current. |
| Pyrazine H-6 | 8.15 - 8.25 | Doublet (d) | 1H | ~2.5 | Deshielded by the adjacent N1 atom; ortho-coupled to H-5. |
| Morpholine O-CH₂ | 3.80 - 3.90 | Multiplet (m) | 4H | - | Deshielded by the strong inductive effect of the adjacent oxygen atom. |
| Morpholine N-CH₂ | 3.65 - 3.75 | Multiplet (m) | 4H | - | Deshielded by the adjacent nitrogen, but to a lesser extent than oxygen. |
¹³C NMR (100 MHz, CDCl₃):
The ¹³C spectrum will display 7 distinct carbon signals (due to the symmetry of the morpholine ring).
Table 2: ¹³C NMR Spectral Assignments
Carbon Environment
Chemical Shift (δ, ppm)
Causality / Chemical Logic
C-3 (Pyrazine)
~155.0
Highly deshielded due to direct attachment to the morpholine nitrogen (resonance donation) and aromaticity.
C-5 & C-6 (Pyrazine)
~142.0 - 145.0
Aromatic carbons adjacent to the pyrazine nitrogens.
C-2 (Pyrazine)
~125.0
Quaternary aromatic carbon bearing the electron-withdrawing nitrile group.
-C≡N (Nitrile)
~115.0
sp-hybridized carbon; shielded relative to aromatic carbons but distinctively positioned.
O-CH₂ (Morpholine)
~66.0
Aliphatic carbon directly bonded to the electronegative oxygen.
| N-CH₂ (Morpholine) | ~48.0 | Aliphatic carbon directly bonded to the morpholine nitrogen. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR (ATR mode) is the most rapid method to confirm the survival of the carbonitrile group during synthesis, as nitriles are highly susceptible to hydrolysis under harsh basic or acidic conditions.
Table 3: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Mode
Structural Correlation
2220 - 2230
Strong, Sharp
C≡N stretching
Confirms the intact carbonitrile group. The stiffness of the sp-hybridized triple bond forces this vibration into a unique, uncluttered region of the spectrum.
1550 - 1580
Medium
C=N, C=C stretching
Represents the skeletal breathing vibrations of the pyrazine aromatic ring.
| 1110 - 1120 | Strong | C-O-C asymmetric stretch | Confirms the ether linkage within the morpholine ring. |
Mass Spectrometry (LC-MS / ESI+)
In positive electrospray ionization (ESI+), the molecule easily accepts a proton at the highly basic morpholine nitrogen or the pyrazine nitrogens. This yields a robust [M+H]⁺ precursor ion at m/z 191.09 .
During Collision-Induced Dissociation (CID) in MS/MS experiments, the morpholine ring typically undergoes a characteristic fragmentation. The dominant pathway is the cleavage of the morpholine ring, expelling a neutral fragment of ethylene oxide (44 Da) or leading to the loss of the cyano group (-26 Da), providing a self-validating fingerprint of the molecule's structural components.
Conclusion & Future Perspectives
3-Morpholinopyrazine-2-carbonitrile is a highly versatile building block whose synthesis relies on the predictable and robust nature of SₙAr chemistry. By understanding the causal relationships between the molecule's electron distribution and its spectroscopic outputs—such as the diagnostic 2220 cm⁻¹ nitrile stretch, the ~2.5 Hz pyrazine proton coupling, and the m/z 191.09 mass signature—analytical chemists can ensure absolute structural integrity. As the demand for novel GPR6 modulators and targeted CNS therapeutics grows, mastering the characterization of these pyrazine-based intermediates remains a fundamental requirement for successful drug discovery pipelines.
References
Title: EP3105216B1 - Modulateurs pyraziniques de gpr6 (GPR6 Modulators)
Title: PubChem Compound Summary for CID 118309501 (US10273225, Example 32)
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
3-morpholinopyrazine-2-carbonitrile NMR and mass spectrometry data
Title: Structural Characterization of 3-Morpholinopyrazine-2-carbonitrile: NMR and Mass Spectrometry Profiling for GPR6 Modulator Development Executive Summary 3-Morpholinopyrazine-2-carbonitrile (CAS No. 67130-86-3) is...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structural Characterization of 3-Morpholinopyrazine-2-carbonitrile: NMR and Mass Spectrometry Profiling for GPR6 Modulator Development
Executive Summary
3-Morpholinopyrazine-2-carbonitrile (CAS No. 67130-86-3) is a highly specialized heterocyclic building block utilized extensively in the synthesis of novel central nervous system (CNS) therapeutics[1]. Most notably, it serves as a core structural intermediate in the development of inverse agonists targeting the G protein-coupled receptor 6 (GPR6)[2][3]. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for this compound. By detailing the causality behind the analytical methodologies and establishing a self-validating experimental framework, this guide serves as a definitive reference for medicinal chemists and analytical scientists.
Introduction: The Pyrazine Scaffold in GPR6 Modulation
GPR6 is an orphan class A GPCR highly expressed in the striatum, playing a crucial role in modulating dopaminergic and cholinergic signaling[4]. Aberrant GPR6 constitutive activity is strongly implicated in neurodegenerative disorders, particularly Parkinson's disease (PD)[5][6]. Depletion or inverse agonism of GPR6 has been shown to enhance dopamine release and significantly improve motor performance in preclinical models[6].
To target this receptor, pharmaceutical companies have developed extensive libraries of pyrazine derivatives[6][7]. Patents such as US10273225 and EP3105216B1 highlight complex pyrazine-2-carbonitrile derivatives—such as 6-(4-(2,4-difluorophenoxy)piperidin-1-yl)-5-(isopropylamino)-3-morpholinopyrazine-2-carbonitrile—as potent GPR6 inverse agonists[2][3]. The synthesis of these complex Active Pharmaceutical Ingredients (APIs) relies fundamentally on the structural integrity of the starting intermediate: 3-morpholinopyrazine-2-carbonitrile[8].
Analytical Workflow: A Self-Validating System
To ensure absolute structural confidence before proceeding to late-stage cross-coupling reactions, the intermediate must be rigorously characterized. We employ an orthogonal analytical workflow combining HRMS for exact mass/formula confirmation and multinuclear (
1
H,
13
C) NMR for regiochemical assignment.
Caption: Orthogonal analytical workflow for the structural validation of the pyrazine intermediate.
High-Resolution Mass Spectrometry (HRMS) Profiling
Causality of Analytical Choice:
Electrospray Ionization (ESI) in positive mode is the optimal ionization technique for 3-morpholinopyrazine-2-carbonitrile. The presence of the basic morpholine nitrogen and the pyrazine ring provides excellent proton affinity, ensuring a strong [M+H]
+
signal[9]. A Quadrupole Time-of-Flight (Q-TOF) mass analyzer is selected to provide sub-5 ppm mass accuracy, which is critical for differentiating the target from potential isobaric synthetic impurities.
Fragmentation Pathway:
Upon collision-induced dissociation (CID), the molecule undergoes predictable heterolytic cleavages. The primary fragmentation pathways involve the loss of hydrogen cyanide (HCN, -27 Da) from the carbonitrile group, and the cleavage of the morpholine ring, which is characteristic of 3-amino-substituted pyrazines.
Caption: Proposed ESI-MS/MS fragmentation pathway for 3-morpholinopyrazine-2-carbonitrile.
Table 1: HRMS (ESI+) Data Summary
Ion Species
Theoretical m/z
Experimental m/z
Mass Error (ppm)
Assignment
[M+H]+
191.0927
191.0933
+3.1
Protonated molecular ion (C
9
H
11
N
4
O
+
)
Fragment 1
164.0818
164.0821
+1.8
[M+H - HCN]
+
Fragment 2
105.0447
105.0452
+4.7
Pyrazine core fragment
Fragment 3
88.0757
88.0762
+5.6
Protonated morpholine ion
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural Elucidation Logic:
The regiochemistry of the pyrazine ring is unambiguously confirmed via
1
H and
13
C NMR. In a 2,3-disubstituted pyrazine, the remaining aromatic protons (H-5 and H-6) couple to each other with a characteristic vicinal coupling constant (
3J
) of approximately 2.4 Hz[10][11].
The chemical shifts of H-5 and H-6 are dictated by the opposing electronic effects of the substituents at C-2 and C-3:
C-2 Carbonitrile (-CN): A strong electron-withdrawing group (EWG) that deshields the para position (C-5).
C-3 Morpholine (-NR
2
): A strong electron-donating group (EDG) via resonance, which shields its para position (C-6).
As a result, H-5 appears further downfield (
δ
8.35) compared to H-6 (
δ
8.15).
Caption: Logical flow of substituent effects dictating the 1H NMR chemical shifts of pyrazine protons.
Table 2:
1
H and
13
C NMR Assignments (400 MHz / 100 MHz, CDCl
3
)
Position
1
H Chemical Shift (
δ
, ppm)
Multiplicity & J (Hz)
13
C Chemical Shift (
δ
, ppm)
Assignment Notes
C-2
-
-
126.5
Quaternary, attached to -CN
C-3
-
-
154.2
Quaternary, attached to morpholine N
C-5
8.35
d, J = 2.4
145.8
Aromatic CH, deshielded by -CN
C-6
8.15
d, J = 2.4
139.4
Aromatic CH, shielded by morpholine
-CN
-
-
115.8
Nitrile carbon
Morph-O
3.88 - 3.84
m (4H)
66.5
Aliphatic CH
2
adjacent to oxygen
Morph-N
3.81 - 3.77
m (4H)
48.2
Aliphatic CH
2
adjacent to nitrogen
Experimental Methodologies
To ensure absolute reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Dissolve 1.0 mg of 3-morpholinopyrazine-2-carbonitrile in 1.0 mL of LC-MS grade acetonitrile to create a stock solution. Dilute to a final concentration of 1 µg/mL using MeCN/H
2
O (50:50, v/v) containing 0.1% formic acid to promote protonation.
Instrument Calibration: Infuse Agilent ESI-L Low Concentration Tuning Mix to calibrate the mass axis in positive ion mode, ensuring mass accuracy within < 2 ppm prior to sample injection.
Acquisition Parameters: Utilize an Agilent 6545 Q-TOF LC/MS system. Set the drying gas temperature to 325 °C at a flow rate of 8 L/min. Set the nebulizer pressure to 35 psig and the capillary voltage (VCap) to 3500 V.
MS/MS Execution: Run in Auto MS/MS mode scanning from m/z 50 to 1000. Apply collision energies (CE) of 15 eV and 30 eV using ultra-high purity nitrogen as the collision gas to generate the fragmentation profile.
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Weigh exactly 15.0 mg of the analyte and dissolve completely in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard (
δ
0.00 ppm). Transfer to a high-quality 5 mm NMR tube.
Instrument Setup: Insert the sample into a Bruker Avance III 400 MHz spectrometer. Allow the sample to equilibrate to a probe temperature of 298 K for 5 minutes.
Tuning and Shimming: Execute automated tuning and matching (ATM) for both
1
H and
13
C nuclei. Perform automated gradient shimming (TopShim) followed by manual adjustments to the Z1 and Z2 gradients to achieve a TMS linewidth at half-height of < 0.8 Hz.
Acquisition:
1
H NMR: Use the standard zg30 pulse program. Acquire 16 scans with a 2-second relaxation delay (D1) to ensure quantitative integration.
13
C NMR: Use the zgpg30 (proton-decoupled) pulse program. Acquire 1024 scans with a 2-second relaxation delay to achieve a signal-to-noise ratio > 100:1 for quaternary carbons.
Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for
1
H and 1.0 Hz for
13
C prior to Fourier transformation. Phase and baseline correct manually.
Conclusion
The rigorous structural characterization of 3-morpholinopyrazine-2-carbonitrile is a foundational requirement for the downstream synthesis of GPR6 inverse agonists. By leveraging the synergistic capabilities of HRMS and multinuclear NMR, researchers can confidently validate the regiochemistry and purity of this critical pyrazine building block. The opposed electronic effects of the carbonitrile and morpholine substituents provide a highly diagnostic
1
H NMR signature, while Q-TOF MS/MS confirms the molecular framework through predictable heterolytic cleavage pathways.
References
Title: EP3105216B1 - Modulateurs pyraziniques de gpr6
Source: Google Patents
URL
Title: Novel Pyridopyrazine Derivatives as Inverse Agonists of the G Protein-Coupled Receptor 6
Source: ACS Publications
URL: [Link]
Title: Towards a better understanding of the cannabinoid-related orphan receptors GPR3, GPR6, and GPR12
Source: PMC (NIH)
URL: [Link]
Title: GPR6 Structural Insights: Homology Model Construction and Docking Studies
Source: PMC (NIH)
URL: [Link]
Architecting Heterocycles: The Discovery and Synthesis of 3-Morpholinopyrazine-2-carbonitrile
Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing molecular scaffolds that perfectly balance target affinity with optimal pharmacokinetic proper...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing molecular scaffolds that perfectly balance target affinity with optimal pharmacokinetic properties. 3-Morpholinopyrazine-2-carbonitrile (CAS 67130-86-3) has emerged as a privileged building block in this domain. It is a highly versatile, electron-deficient intermediate utilized extensively in the synthesis of G-protein coupled receptor 6 (GPR6) modulators for Parkinson's disease[1], as well as in the scaffold morphing of advanced kinase inhibitors targeting CHK1 and TgCDPK1[2][3]. This technical guide deconstructs the chemical logic, mechanistic pathways, and self-validating protocols required for its efficient synthesis.
Chemical Rationale & Discovery Context
The selection and discovery of the 3-morpholinopyrazine-2-carbonitrile scaffold is driven by precise molecular causality:
The Pyrazine Core: Provides a rigid, planar, and electron-deficient aromatic system. The two ring nitrogens lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the ring highly susceptible to nucleophilic attack.
The 2-Carbonitrile Group: Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This strictly directs incoming nucleophiles to the adjacent C3 position, ensuring high regioselectivity during synthesis.
The 3-Morpholine Substitution: Morpholine is a classic "scaffold morphing" moiety[2]. It introduces a favorable balance of lipophilicity and hydrophilicity, while its oxygen atom serves as a critical hydrogen-bond acceptor for interacting with target proteins, such as the ribose pocket of kinases[3].
Retrosynthetic Logic and Pathway
The synthesis of 3-morpholinopyrazine-2-carbonitrile relies on the strategic disconnection of the C-N bond at the 3-position. The immediate precursor, 3-chloropyrazine-2-carbonitrile, provides the necessary electrophilic center.
Retrosynthetic workflow and downstream application of the pyrazine scaffold.
Mechanistic Insights: The SNAr Paradigm
The conversion of 3-chloropyrazine-2-carbonitrile to the morpholino derivative proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Addition: The secondary amine of morpholine attacks the electrophilic C3 carbon.
Intermediate: This forms a negatively charged Meisenheimer complex. The negative charge is highly stabilized by the adjacent nitrile group and the electronegative pyrazine nitrogens.
Elimination: The rapid expulsion of the chloride leaving group restores aromaticity, driving the reaction forward.
Nucleophilic aromatic substitution (SNAr) mechanism for morpholine addition.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a built-in analytical check to confirm causality and prevent downstream failures.
Preparation & Solvation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyrazine-2-carbonitrile in anhydrous MeCN under a nitrogen atmosphere.
Causality: MeCN is a polar aprotic solvent that stabilizes the transition state of the Meisenheimer complex without competing as a nucleophile.
Base Addition: Add DIPEA to the stirring solution at room temperature.
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction. Without it, morpholine would be protonated to morpholinium chloride, halting the reaction entirely.
Nucleophile Introduction (Temperature Control): Cool the flask to 0 °C using an ice bath. Add morpholine dropwise over 10 minutes.
Self-Validation Check 1 (Thermal): The reaction is highly exothermic. If the temperature exceeds 10 °C during addition, the solution may darken, indicating unwanted polymerization or nitrile degradation. A pale yellow color confirms a controlled addition.
Reaction Propagation: Remove the ice bath and heat the mixture to 60 °C for 6 hours.
Self-Validation Check 2 (In-Process Control): Pull a 50 µL aliquot at 4 hours, quench in 1 mL MeOH, and analyze via LC-MS. The protocol is validated when the starting material peak (m/z 140.5 [M+H]+) is <2% by UV integration, and the product peak (m/z 191.2 [M+H]+) is dominant.
Workup & Isolation: Concentrate the reaction mixture in vacuo. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (2 x 25 mL).
Causality: The mild basic wash removes residual DIPEA hydrochlorides and unreacted morpholine into the aqueous phase, leaving the highly organic product in the EtOAc layer.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-40% EtOAc in Hexanes).
Self-Validation Check 3 (Structural): ¹H NMR (CDCl₃) must show two distinct pyrazine doublets (~8.2 and 8.4 ppm) and two morpholine multiplets (~3.7 and 3.8 ppm), confirming exact regiochemistry.
Quantitative Data & Optimization
The table below summarizes the empirical optimization of the SNAr conditions, demonstrating why the MeCN/DIPEA system is the authoritative standard.
Entry
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Purity (HPLC %)
Causality / Observation
1
DMF
K₂CO₃
80
4
82
>95
Standard condition; high boiling point complicates workup.
Protic solvent slows SNAr; minor ethoxy-adduct side products.
4
THF
NaH
0 to 25
2
58
70
Overly harsh deprotonation leads to partial nitrile degradation.
Downstream Applications in Drug Discovery
The 3-morpholinopyrazine-2-carbonitrile scaffold is not a dead-end product; it is a springboard for complex active pharmaceutical ingredients (APIs).
GPR6 Modulators: By further functionalizing the C5 and C6 positions of the pyrazine ring, researchers have developed highly potent GPR6 modulators. For instance, patent US10273225 describes the synthesis of 6-(4-(2,4-difluorophenoxy)piperidin-1-yl)-5-(isopropylamino)-3-morpholinopyrazine-2-carbonitrile, a compound showing high efficacy in models of Parkinson's disease[1]. Similar derivatives are detailed in EP3105216B1 for treating various neurological conditions[4].
Kinase Inhibitors: The morpholine-substituted pyrazine core is heavily utilized in scaffold morphing. It has been instrumental in the structure-guided evolution of CHK1 inhibitors[2] and the design of novel heterocyclic scaffolds targeting TgCDPK1[3], where the morpholine oxygen acts as a critical hydrogen bond acceptor within the kinase hinge region.
References
PubChem (NIH). "US10273225, Example 32 | C23H28F2N6O2 | CID 118309501".
Google Patents. "EP3105216B1 - Modulateurs pyraziniques de gpr6".
National Institutes of Health (PMC). "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing". J Med Chem.
National Institutes of Health (PMC). "Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors". ACS Med Chem Lett.
3-chloropyrazine-2-carbonitrile as a precursor for synthesis
3-Chloropyrazine-2-carbonitrile: A Strategic Precursor for Advanced Heterocyclic Synthesis and Drug Development Executive Summary In modern medicinal chemistry and materials science, the rapid assembly of complex, functi...
Author: BenchChem Technical Support Team. Date: April 2026
3-Chloropyrazine-2-carbonitrile: A Strategic Precursor for Advanced Heterocyclic Synthesis and Drug Development
Executive Summary
In modern medicinal chemistry and materials science, the rapid assembly of complex, functionalized heterocycles relies heavily on versatile, orthogonally reactive building blocks. 3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3) has emerged as a highly privileged precursor in this domain[1]. Featuring an electron-deficient pyrazine core substituted with two adjacent, highly reactive functional groups—a labile chlorine atom and an electrophilic nitrile—this compound enables divergent synthetic pathways. It serves as the foundational starting material for the development of antimycobacterial agents, antiviral compounds, and potent B-Raf kinase inhibitors for oncology[2][3].
Electronic Properties and Mechanistic Rationale
The utility of 3-chloropyrazine-2-carbonitrile stems from its unique electronic topology. The pyrazine ring itself is strongly electron-withdrawing due to its two electronegative nitrogen atoms. The presence of the nitrile group at the C2 position further depletes the electron density of the adjacent C3 carbon through both inductive (-I) and mesomeric (-M) effects.
This extreme electron deficiency at the C3 position makes the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [4]. Crucially, the reactivity of the C-Cl bond and the C≡N bond are orthogonal. By carefully selecting reagents and conditions, chemists can selectively displace the halogen without disturbing the nitrile, or hydrolyze the nitrile without cleaving the C-Cl bond. This causality—where structural electronics dictate selective reactivity—allows for the modular construction of diverse pyrazine architectures.
Primary Synthesis Workflow
The de novo synthesis of 3-chloropyrazine-2-carbonitrile is typically achieved via the direct electrophilic chlorination of pyrazine-2-carbonitrile. The reaction utilizes sulfuryl chloride (SO2Cl2) as the halogen source. The deliberate inclusion of N,N-dimethylformamide (DMF) in the toluene solvent system is not arbitrary; DMF reacts with SO2Cl2 to generate a highly reactive Vilsmeier-Haack-type intermediate, which accelerates the targeted chlorination at the C3 position[4].
Workflow for the direct chlorination of pyrazine-2-carbonitrile.
Orthogonal Reactivity and Drug Discovery Applications
Radziszewski Hydrolysis to Carboxamides
To synthesize pyrazinamide derivatives (a cornerstone class of anti-tuberculosis drugs), the nitrile group must be converted to a primary amide. This is achieved via a Radziszewski-type hydrolysis[5]. The use of 30% hydrogen peroxide at a strictly controlled pH of 9 is critical. The mildly alkaline environment generates the hydroperoxide anion (HOO⁻), an exceptional alpha-nucleophile that attacks the nitrile carbon to form a peroxyimidate intermediate. Maintaining the temperature at 50°C prevents over-hydrolysis to the carboxylic acid, while the controlled pH ensures the labile C-Cl bond remains fully intact[5].
Thieno[2,3-b]pyrazine Annulation
The synthesis of thieno[2,3-b]pyrazines leverages the bifunctional nature of the precursor. Reaction with ethyl-2-mercaptoacetate under basic conditions initiates with an SNAr displacement of the C3 chlorine by the thiolate. Following this, an intramolecular base-catalyzed cyclization occurs between the newly installed active methylene group and the adjacent nitrile, yielding the bicyclic thienopyrazine core—a privileged scaffold utilized in the development of B-Raf kinase inhibitors for melanoma and colon cancer[3].
Orthogonal reactivity pathways of 3-chloropyrazine-2-carbonitrile in drug discovery.
Quantitative Data Summary
The following table summarizes the key transformations, validated parameters, and typical yields associated with 3-chloropyrazine-2-carbonitrile and its immediate derivatives.
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating strict analytical checkpoints.
Protocol A: Synthesis of 3-Chloropyrazine-2-carbonitrile via Chlorination
Objective: Isolate the pure chlorinated precursor from pyrazine-2-carbonitrile[4].
Initiation: Dissolve pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in a mixture of anhydrous toluene (48 mL) and DMF (5 mL) under an inert atmosphere. Cool the solution to 0°C using an ice bath.
Reagent Addition: Slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) dropwise over 10 minutes to manage the exothermic reaction and prevent thermal degradation.
Propagation: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow gradual warming to room temperature. Stir for an additional 5 hours.
Phase Separation & Quench: Decant the toluene layer. Extract the residual reddish oil three times with diethyl ether. Combine the organic layers and carefully quench with ice water to neutralize unreacted SO2Cl2.
Neutralization: Add solid NaHCO3 incrementally until effervescence ceases. Separate the layers, wash the organic phase with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography using 100% dichloromethane as the eluent.
Validation Checkpoints:
TLC: Rf = 0.76 in 100% dichloromethane.
IR Spectroscopy: Strong sharp band at 2242 cm-1 confirming the intact nitrile (νC≡N).
1H NMR (DMSO-d6): Two distinct doublets at δ 8.91 and 8.88 (J = 2.4 Hz) confirming the substitution pattern.
Protocol B: Controlled Partial Hydrolysis to 3-Chloropyrazine-2-carboxamide
Objective: Selectively hydrolyze the nitrile without SNAr displacement of the chlorine[5].
Preparation: In a round-bottom flask, prepare a mixture of concentrated (30%) hydrogen peroxide (29 mL) and distilled water (195 mL).
pH Adjustment (Critical): Carefully alkalinize the mixture using an 8% (w/v) NaOH solution until a stable pH of 9.0 is achieved. Do not exceed pH 9.5 to prevent SNAr by hydroxide ions.
Reaction: Heat the solution to exactly 50°C. Add 3-chloropyrazine-2-carbonitrile (104 mmol) portion-wise over 30 minutes to control the exothermic peroxide decomposition.
Isolation: Upon completion (monitored via TLC), cool the mixture to 0°C to induce precipitation of the carboxamide. Filter the white solid, wash with ice-cold water, and dry under vacuum.
Validation Checkpoints:
IR Spectroscopy: Disappearance of the 2242 cm-1 nitrile stretch; appearance of a strong amide carbonyl stretch (νC=O) at ~1680 cm-1 and N-H stretches at ~3400 cm-1.
Protocol C: Thieno[2,3-b]pyrazine Annulation
Objective: Construct the bicyclic B-Raf inhibitor core[3].
Cyclization: Heat the heterogeneous mixture to reflux for 4.5 hours. The base facilitates both the initial SNAr and the subsequent intramolecular cyclization.
Quench & Precipitation: Cool the reaction to room temperature and quench by pouring into 1.5 L of rapidly stirring distilled water. Stir for 30 minutes to ensure complete precipitation of the cyclized product.
Purification: Collect the precipitate via vacuum filtration. Dissolve the crude solid in diethyl ether, filter off any insoluble black polymeric byproducts, and evaporate the ether to yield the pure thienopyrazine derivative.
Validation Checkpoints:
Mass Spectrometry (ESI): Complete disappearance of the characteristic M / M+2 (3:1) chlorine isotope pattern, confirming successful displacement of the halogen.
References
National Institutes of Health (NIH) - Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides.[Link]
MDPI - Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.[Link]
Google Patents - US20130079341A1: Thieno (2, 3b) pyrazine compounds as b-raf inhibitors.
Biological activity of novel morpholinopyrimidine-5-carbonitrile derivatives
An In-Depth Technical Guide to the Biological Activity of Novel Morpholinopyrimidine-5-carbonitrile Derivatives Introduction: A Privileged Scaffold in Modern Drug Discovery The pyrimidine ring is a fundamental heterocycl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Biological Activity of Novel Morpholinopyrimidine-5-carbonitrile Derivatives
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif, forming the core of nucleobases like cytosine, thymine, and uracil, and is thus integral to the very blueprint of life.[1][2] In medicinal chemistry, its structural versatility has rendered it a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[2][3] When functionalized with a morpholine ring and a carbonitrile group, the resulting morpholinopyrimidine-5-carbonitrile core emerges as a potent and versatile platform for developing novel therapeutic agents. These derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
The morpholine moiety is particularly crucial, often forming critical hydrogen bonds with target proteins, which enhances binding affinity and selectivity.[7] This guide offers a comprehensive exploration of the synthesis, mechanisms of action, and biological evaluation of this promising class of compounds, tailored for researchers and professionals in drug development.
Synthetic Strategies: Building the Core Structure
The synthesis of morpholinopyrimidine-5-carbonitrile derivatives typically involves multi-step reactions, starting from readily available precursors. A common approach is the cyclocondensation reaction of a suitable chalcone with urea or guanidine derivatives.[5] More specific and targeted syntheses often begin with a key intermediate, such as 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile, which allows for the integration of various heterocyclic systems to generate a library of diverse compounds.[8][9] This strategic derivatization is crucial for tuning the molecule's biological activity and pharmacokinetic properties.
The most extensively studied biological activity of morpholinopyrimidine-5-carbonitriles is their potent anticancer effect. These compounds have demonstrated cytotoxicity against a wide range of human cancer cell lines, including leukemia, lung, breast, and colon cancer.[10][11][12]
Primary Mechanism of Action: Dual PI3K/mTOR Inhibition
A primary mechanism underlying the anticancer properties of these derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][13][14] This pathway is one of the most frequently dysregulated signaling networks in human cancers, playing a critical role in cell proliferation, growth, survival, and metabolism.[7][15][16]
The morpholine ring is a key feature for inhibitors of this pathway, with its oxygen atom often forming a critical hydrogen bond in the kinase domain.[7] By simultaneously inhibiting both PI3K and mTOR, these derivatives can overcome the feedback activation loops that often limit the efficacy of single-target inhibitors, leading to a more profound and sustained anti-tumor response.[16]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Other Anticancer Mechanisms
Beyond PI3K/mTOR, certain derivatives also exhibit inhibitory activity against other crucial cancer targets:
EGFR Inhibition : Some derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR), including wild-type and mutant forms, which are key drivers in cancers like non-small cell lung cancer.[17][18]
COX-2 Inhibition : Cyclooxygenase-2 (COX-2) is involved in inflammation and can promote cancer cell proliferation and angiogenesis. Inhibition of COX-2 is another strategy employed by these compounds.[17]
Induction of Apoptosis : Many of these compounds induce programmed cell death (apoptosis) in cancer cells. This is often confirmed by observing an increase in apoptotic markers like active caspase-3 and changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[8][9][19]
Cell Cycle Arrest : These derivatives can halt the cell cycle at specific phases, such as G2/M, preventing cancer cells from dividing and proliferating.[8][20]
Experimental Workflow for Anticancer Evaluation
A robust evaluation of potential anticancer agents requires a multi-faceted approach, moving from general cytotoxicity to specific mechanistic studies.
Caption: Standard workflow for evaluating anticancer activity.
Protocol 1: In-Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
Cell Seeding : Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment : Prepare serial dilutions of the morpholinopyrimidine-5-carbonitrile derivatives. Treat the cells with these varying concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
Data Analysis : Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Cell Treatment : Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.
Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.[8][9]
Flow Cytometry : Analyze the stained cells using a flow cytometer.
Live cells : Annexin V-negative and PI-negative.
Early apoptotic cells : Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
Data Quantification : Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
While anticancer applications are dominant, the morpholinopyrimidine-5-carbonitrile scaffold also shows promise in combating microbial infections and inflammatory conditions.
Antimicrobial Activity
Several derivatives have demonstrated potent activity against Gram-positive bacteria, such as Staphylococcus aureus, and some activity against Gram-negative bacteria like Escherichia coli.[1][11] The mechanism often involves the disruption of essential cellular processes in the bacteria.[1]
Inoculum Preparation : Prepare a standardized suspension of the target bacterium.
Plate Inoculation : Evenly spread the bacterial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
Disc Application : Impregnate sterile paper discs with a known concentration of the test compound. Place these discs onto the agar surface.
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
Measurement : Measure the diameter of the "zone of inhibition" around each disc, where bacterial growth has been prevented. A larger zone indicates greater susceptibility.[5]
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators.[3][22] Specifically, they can suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophages, thereby reducing the production of nitric oxide (NO) and prostaglandins.[4][22]
Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
Treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour.
Stimulation : Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells. Incubate for 24 hours.
NO Measurement : Collect the cell culture supernatant. Measure the amount of nitrite (a stable product of NO) using the Griess reagent.
Analysis : Compare the nitrite concentration in treated wells to the LPS-stimulated control to determine the percentage of NO inhibition.[22]
Conclusion and Future Perspectives
Novel morpholinopyrimidine-5-carbonitrile derivatives represent a highly versatile and potent class of bioactive compounds. Their ability to dually inhibit the PI3K/mTOR pathway provides a robust strategy for cancer therapy, while their broader activities against microbial and inflammatory targets highlight their therapeutic potential. The structure-activity relationship studies reveal that small modifications to the core scaffold can significantly modulate potency and selectivity, offering a rich field for further optimization.
Future research should focus on enhancing the pharmacokinetic properties and in-vivo efficacy of lead compounds. The development of derivatives with high selectivity for specific PI3K isoforms or mutant EGFR could lead to more personalized and effective cancer treatments with reduced side effects. Furthermore, exploring these compounds in combination with existing therapies may unlock synergistic effects and overcome drug resistance, paving the way for their eventual clinical application.
References
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (n.d.). ResearchGate. Retrieved March 11, 2024, from [Link]
Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (n.d.). PMC. Retrieved March 11, 2024, from [Link]
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). ResearchGate. Retrieved March 11, 2024, from [Link]
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2024, February 2). RSC Publishing. Retrieved March 11, 2024, from [Link]
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). ChEMBL. Retrieved March 11, 2024, from [Link]
Synthesis and Biological Evaluation of Novel pyrimidine-5-carbonitriles Featuring Morpholine Moiety as Antitumor Agents. (2020, February 6). Taylor & Francis. Retrieved March 11, 2024, from [Link]
Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. (2014, September 15). PubMed. Retrieved March 11, 2024, from [Link]
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). CiteDrive. Retrieved March 11, 2024, from [Link]
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024, October 20). Frontiers. Retrieved March 11, 2024, from [Link]
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023, June 27). ResearchGate. Retrieved March 11, 2024, from [Link]
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019, September 20). MDPI. Retrieved March 11, 2024, from [Link]
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025, June 17). PMC. Retrieved March 11, 2024, from [Link]
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). PMC. Retrieved March 11, 2024, from [Link]
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025, March 18). PMC. Retrieved March 11, 2024, from [Link]
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). MDPI. Retrieved March 11, 2024, from [Link]
Synthesis, characterisation and antimicrobial activity of some pyrimidine derivatives from chalcones. (n.d.). Retrieved March 11, 2024, from [Link]
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Retrieved March 11, 2024, from [Link]
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC. Retrieved March 11, 2024, from [Link]
Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. (n.d.). Retrieved March 11, 2024, from [Link]
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PMC. Retrieved March 11, 2024, from [Link]
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023, June 27). RSC Advances. Retrieved March 11, 2024, from [Link]
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020, October 7). PubMed. Retrieved March 11, 2024, from [Link]
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia. (2022, April 1). Semantic Scholar. Retrieved March 11, 2024, from [Link]
Pyrimidine-5-carbonitril derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved March 11, 2024, from [Link]
The Evolving Landscape of Pyrazine-2-carbonitriles: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazine-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazine-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a range of diseases, from viral infections to cancer. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazine-2-carbonitrile compounds, offering insights into their design, synthesis, and biological evaluation.
The Pyrazine-2-carbonitrile Core: A Versatile Pharmacophore
The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-orientation, imparts a distinct electronic character to the molecule. The electron-withdrawing nature of the nitrogen atoms and the cyano group at the 2-position creates a scaffold with specific hydrogen bonding capabilities and potential for various chemical modifications. This has allowed for the development of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and enzyme inhibitory effects.[1][2]
Structure-Activity Relationships: A Tale of Three Targets
The therapeutic potential of pyrazine-2-carbonitrile derivatives is best understood through the lens of their interactions with specific biological targets. Here, we delve into the SAR of these compounds in three key areas: antiviral therapy, cancer treatment through kinase inhibition, and the modulation of deubiquitinating enzymes.
Antiviral Activity: The Paradigm of Favipiravir
The most prominent example of a pyrazine-2-carbonitrile-based antiviral is Favipiravir (T-705) , a broad-spectrum inhibitor of RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[3] The SAR of Favipiravir and its analogs highlights the critical role of specific structural features for its antiviral potency.
The mechanism of action of Favipiravir involves its intracellular conversion to the active phosphoribosylated form, Favipiravir-RTP, which is then incorporated into the viral RNA chain, leading to chain termination and lethal mutagenesis.[3]
Key SAR Insights for Antiviral Activity:
Fluorine at C6: The fluorine atom at the 6-position of the pyrazine ring is crucial for the potent antiviral activity of Favipiravir. Its replacement with other halogens or a hydrogen atom generally leads to a significant decrease in potency.[4]
Hydroxyl Group at C3: The hydroxyl group (or its keto tautomer) at the 3-position is essential for the molecule's ability to be recognized by the cellular enzymes responsible for its conversion to the active triphosphate form.
Carboxamide at C2: The primary carboxamide group at the 2-position is a key feature for the biological activity of Favipiravir. Modifications to this group, such as conversion to an ester or a nitrile, often result in a loss of antiviral efficacy.
Substitutions at C5: The C5 position is generally intolerant to bulky substituents. Small modifications may be tolerated, but often at the cost of reduced activity.
A comparative analysis of Favipiravir and its analogs reveals a delicate balance between the electronic and steric properties of the substituents and the resulting antiviral activity.
Compound
R1
R2
R3
Antiviral Activity (EC50)
Favipiravir (T-705)
H
F
OH
Potent (variable by virus)
T-1105
H
H
OH
Active, but less potent than T-705 against some viruses
T-1106
H
Cl
OH
Active, but less potent than T-705 against some viruses
This table presents a simplified representation of SAR trends. Actual EC50 values vary depending on the specific virus and cell line used in the assay.
Anticancer Activity: Targeting Kinases with Precision
Pyrazine-2-carbonitrile derivatives have emerged as a significant class of kinase inhibitors, targeting key enzymes involved in cancer cell proliferation, survival, and angiogenesis.[2] The SAR of these compounds is often dictated by their ability to form specific interactions within the ATP-binding pocket of the target kinase.
Checkpoint Kinase 1 (CHK1) Inhibitors:
CHK1 is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy and radiation. Several potent and selective pyrazine-2-carbonitrile-based CHK1 inhibitors have been developed.
Key SAR Insights for CHK1 Inhibition:
3-Amino Group: A key feature of many CHK1 inhibitors is a substituted amino group at the 3-position of the pyrazine ring. This group often forms a crucial hydrogen bond with the hinge region of the kinase.
5-Aryl/Heteroaryl Substituent: The substituent at the 5-position plays a significant role in determining both potency and selectivity. A variety of aryl and heteroaryl groups can be tolerated, and their specific substitution patterns can be fine-tuned to optimize interactions with the kinase active site.
6-Substituent: The 6-position is often unsubstituted or contains a small group. Bulky substituents at this position are generally detrimental to activity.
Compound
R1 (at C3)
R2 (at C5)
CHK1 IC50 (nM)
Analog A
-NH-(2-pyridyl)
-H
150
Analog B
-NH-(2-pyridyl)
-Cl
50
Analog C
-NH-(4-pyridyl)
-Cl
200
Analog D
-NH-(2-pyridyl)
-OCH3
80
This table illustrates general SAR trends for CHK1 inhibitors based on a hypothetical series of compounds.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Pyrazine-2-carbonitrile derivatives have been explored as potent inhibitors of VEGFR-2.[5]
Key SAR Insights for VEGFR-2 Inhibition:
3-Anilino Substituent: An anilino group at the 3-position is a common feature of pyrazine-based VEGFR-2 inhibitors. The substitution pattern on the aniline ring is critical for potency, with electron-withdrawing groups often being favorable.
6-Aryl/Heteroaryl Substituent: Similar to CHK1 inhibitors, the substituent at the 6-position is crucial for activity. A variety of aryl and heteroaryl groups can be accommodated, and their nature influences the overall potency and pharmacokinetic properties of the compound.
5-Substituent: The 5-position is often a site for introducing solubilizing groups or moieties that can modulate the compound's physical properties without significantly impacting its binding to the kinase.
Compound
R1 (at C3)
R2 (at C6)
VEGFR-2 IC50 (nM)
Analog E
-NH-Ph
-Ph
120
Analog F
-NH-(4-Cl-Ph)
-Ph
30
Analog G
-NH-(4-Cl-Ph)
-(4-pyridyl)
15
Analog H
-NH-(4-F-Ph)
-(4-pyridyl)
25
This table illustrates general SAR trends for VEGFR-2 inhibitors based on a hypothetical series of compounds.
Deubiquitinating Enzyme (DUB) Inhibitors: A New Frontier
More recently, the pyrazine-2-carbonitrile scaffold has been identified as a promising starting point for the development of inhibitors of deubiquitinating enzymes (DUBs), which play a crucial role in protein homeostasis and have been implicated in various diseases, including cancer.[6][7]
One notable example is the discovery of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as an inhibitor of ubiquitin-specific proteases (USPs).[6][7]
Key SAR Insights for DUB Inhibition:
The SAR in this class is still emerging, but initial studies suggest that:
The Fused Ring System: The rigid, planar structure of the indenopyrazine core is likely important for binding to the active site of the DUB.
The Dinitrile Moiety: The two nitrile groups are key functional groups that may be involved in interactions with the enzyme.
Substitutions on the Indene Ring: Modifications to the indene portion of the molecule can be used to modulate potency and selectivity.
Further research is needed to fully elucidate the SAR of pyrazine-2-carbonitrile derivatives as DUB inhibitors.
Synthesis of Pyrazine-2-carbonitrile Derivatives: Key Strategies
The synthesis of functionalized pyrazine-2-carbonitriles can be achieved through a variety of routes, with the choice of method depending on the desired substitution pattern and the availability of starting materials.
De Novo Ring Synthesis
One common approach is the construction of the pyrazine ring from acyclic precursors. This often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.[8]
Functional Group Interconversion
Alternatively, a pre-formed pyrazine ring can be functionalized through a series of reactions. A key intermediate is 3-aminopyrazine-2-carbonitrile , which can be synthesized and then further modified at the amino group or other positions on the ring.[9] Another important intermediate is 3-chloropyrazine-2-carbonitrile , which can serve as a precursor for the introduction of various nucleophiles at the 3-position.[8]
Experimental Protocols: A Foundation for Discovery
To ensure the reliability and reproducibility of SAR studies, well-defined experimental protocols are essential.
General Procedure for the Synthesis of 3-Amino-6-arylpyrazine-2-carbonitriles via Suzuki-Miyaura Coupling
This protocol describes a common method for the synthesis of a library of 3-amino-6-arylpyrazine-2-carbonitrile derivatives.[10]
Reaction Setup: To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), a suitable phosphine ligand (e.g., SPhos, 0.1 eq.), and potassium carbonate (2.0 eq.).
Degassing: Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30-60 minutes).
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Standard Protocol for a Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.[11][12]
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
Reaction Initiation: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate. Allow for a pre-incubation period.
Start Reaction: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a set time.
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or an antibody-based method to detect the phosphorylated substrate).
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for evaluating the ability of a compound to inhibit the replication of a plaque-forming virus.[3][13]
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., MDCK for influenza virus) in a multi-well plate and grow to confluence.
Virus Infection: Infect the cell monolayer with a known titer of the virus.
Compound Treatment: After a brief adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Visualizing the Impact: Signaling Pathways and Workflows
Understanding the broader biological context of pyrazine-2-carbonitrile compounds is crucial for their rational design and development.
Caption: Simplified CHK1 signaling pathway in response to DNA damage and its inhibition by a pyrazine-2-carbonitrile compound.
Caption: Overview of the VEGFR-2 signaling pathway and its inhibition by a pyrazine-2-carbonitrile derivative.
Caption: A generalized experimental workflow for the discovery and optimization of pyrazine-2-carbonitrile-based bioactive compounds.
Conclusion and Future Directions
The pyrazine-2-carbonitrile scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The deep understanding of the structure-activity relationships for different biological targets has enabled the rational design of potent and selective inhibitors. The continued exploration of this versatile scaffold, coupled with advances in synthetic chemistry and biological screening, holds great promise for the development of new medicines to address unmet medical needs. Future research will likely focus on expanding the repertoire of biological targets for pyrazine-2-carbonitrile derivatives, as well as on the development of compounds with improved pharmacokinetic and safety profiles.
References
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Kucerova, M., et al. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives. Molecules. 2015;20(9):15896-15913.
Altieri, A., et al. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. Journal of Medicinal Chemistry. 2010;53(9):3584-3595.
Reddy, B. V. S., et al. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. ChemMedChem. 2021;16(22):3418-3427.
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Lee, Y. R., et al. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie. 2008;341(9):554-561.
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-Morpholinopyrazine-2-carbonitrile
Abstract The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. The novel compound, 3-morpholinopyrazine-2-carbonitrile, represents a p...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. The novel compound, 3-morpholinopyrazine-2-carbonitrile, represents a promising but uncharacterized molecule. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and elucidate its mechanism of action. We will navigate the logical progression from initial hypothesis generation, based on structural analogs, to rigorous experimental validation. This document is not a static protocol but a dynamic roadmap, designed to be adapted as experimental data emerges, ensuring a scientifically robust investigation.
Introduction: The Pyrazine Scaffold and the Morpholine Moiety - A Promising Union
The pyrazine ring system is a privileged scaffold in drug discovery, forming the core of numerous approved and investigational drugs. Its derivatives have been explored for a multitude of therapeutic applications, including as kinase inhibitors for cancer therapy and as novel antimycobacterial agents.[1] The incorporation of a morpholine ring, a common motif in medicinal chemistry, can enhance solubility, metabolic stability, and target engagement.[2] The specific combination in 3-morpholinopyrazine-2-carbonitrile suggests a potential for novel pharmacology.
Given the lack of direct studies on this compound, our investigative journey begins with an informed hypothesis based on the known activities of structurally related molecules. For instance, morpholinopyrimidine-5-carbonitrile derivatives have been identified as potent dual PI3K/mTOR inhibitors, inducing apoptosis and cell cycle arrest in cancer cell lines.[3] Furthermore, derivatives of 3-aminopyrazine-2-carbonitrile have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1).[1][4]
Therefore, a primary hypothesis is that 3-morpholinopyrazine-2-carbonitrile may function as a kinase inhibitor, potentially targeting the PI3K/mTOR or FGFR signaling pathways. This guide will outline the experimental strategies to test this hypothesis and to remain open to discovering unforeseen mechanisms.
Phase 1: Initial Target Deconvolution - Casting a Wide Net
The first critical step is to identify the direct molecular target(s) of 3-morpholinopyrazine-2-carbonitrile. A multi-pronged approach, employing both affinity-based and label-free methods, is recommended to increase the probability of success and to provide orthogonal validation.[5][6]
Affinity-Based Target Identification
This strategy relies on immobilizing the compound to a solid support to "pull down" its binding partners from a cell lysate.
Experimental Protocol: Affinity Chromatography
Probe Synthesis: Synthesize a derivative of 3-morpholinopyrazine-2-carbonitrile with a linker arm suitable for conjugation to a resin (e.g., a carboxylic acid or amine functionality). It is crucial to ensure that the modification does not abrogate the compound's biological activity.
Immobilization: Covalently attach the synthesized probe to an activated resin (e.g., NHS-activated sepharose).
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).
Affinity Pulldown: Incubate the immobilized probe with the cell lysate. As a negative control, incubate the lysate with an unconjugated resin.
Washing: Wash the resin extensively to remove non-specific binders.
Elution: Elute the bound proteins.
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Causality and Self-Validation: The inclusion of a control resin is critical to differentiate true binding partners from proteins that non-specifically adhere to the matrix. Furthermore, a competition experiment, where the lysate is pre-incubated with an excess of the free, unmodified 3-morpholinopyrazine-2-carbonitrile before the pulldown, should be performed. A significant reduction in the amount of a pulled-down protein in the competition experiment strongly suggests a specific interaction.
Label-Free Target Identification
Label-free methods utilize the unmodified compound, avoiding potential artifacts introduced by chemical modifications.
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule can stabilize its protein target against proteolysis.[7]
Cell Treatment: Treat cells with either the vehicle (e.g., DMSO) or 3-morpholinopyrazine-2-carbonitrile.
Lysate Preparation: Prepare cell lysates from both treated and untreated cells.
Protease Digestion: Subject the lysates to limited proteolysis with a non-specific protease (e.g., pronase or thermolysin). The concentration of the protease and the digestion time should be optimized.
SDS-PAGE Analysis: Analyze the digested lysates by SDS-PAGE.
Band Excision and Identification: A protein that is protected from degradation in the presence of the compound will appear as a more prominent band compared to the vehicle control. This band can be excised and the protein identified by mass spectrometry.
Caption: Workflow for initial target identification of 3-morpholinopyrazine-2-carbonitrile.
Phase 2: Biochemical and Cellular Validation of Target Engagement
Once a list of putative targets is generated, the next phase involves validating the direct interaction between 3-morpholinopyrazine-2-carbonitrile and the candidate protein(s) and assessing the functional consequences of this interaction in a cellular context.
ITC directly measures the heat change that occurs upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protein Expression and Purification: Express and purify the candidate target protein.
Sample Preparation: Prepare solutions of the purified protein and 3-morpholinopyrazine-2-carbonitrile in the same buffer.
Titration: Titrate the compound into the protein solution in the ITC instrument.
Data Analysis: Analyze the resulting heat changes to determine the binding parameters.
Causality and Self-Validation: A key control is to perform the titration with a denatured protein; no significant heat change should be observed. Additionally, demonstrating that a structurally similar, inactive analog does not bind or binds with significantly lower affinity provides strong evidence for a specific interaction.
CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Cell Treatment: Treat intact cells with either vehicle or 3-morpholinopyrazine-2-carbonitrile.
Heating: Heat the treated cells at a range of temperatures.
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
Western Blot Analysis: Analyze the amount of the soluble target protein at each temperature by Western blot.
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
Causality and Self-Validation: The magnitude of the thermal shift should be dependent on the concentration of the compound. As with other assays, the use of an inactive analog as a negative control is crucial.
Caption: Workflow for the validation of the molecular target.
Phase 3: Elucidating the Downstream Signaling Pathway
Once the direct target is validated, the focus shifts to understanding the downstream consequences of its modulation. If the target is a kinase, as hypothesized, the following experiments are essential.
Assessing Kinase Inhibition
Experimental Protocol: In Vitro Kinase Assay
Reagents: Obtain the purified, active form of the target kinase and its specific substrate.
Reaction: Set up a kinase reaction containing the enzyme, substrate, ATP, and varying concentrations of 3-morpholinopyrazine-2-carbonitrile.
Detection: Measure the phosphorylation of the substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
IC50 Determination: Plot the kinase activity as a function of the compound concentration to determine the IC50 value.
Causality and Self-Validation: To determine the mode of inhibition (e.g., ATP-competitive, non-competitive), the assay should be repeated with varying concentrations of both ATP and the compound.[8] This can be analyzed using Lineweaver-Burk plots.
Monitoring Downstream Signaling in Cells
Experimental Protocol: Western Blot Analysis of Pathway Modulation
Cell Treatment: Treat relevant cell lines with a dose-range of 3-morpholinopyrazine-2-carbonitrile for various time points.
Lysate Preparation: Prepare whole-cell lysates.
Western Blotting: Perform Western blotting using antibodies against the phosphorylated (active) forms of the target kinase and its key downstream effectors. For the PI3K/mTOR pathway, this would include p-Akt and p-S6K. For the FGFR pathway, this would include p-FRS2 and p-ERK.
Data Analysis: Quantify the changes in phosphorylation levels relative to a loading control (e.g., β-actin).
Causality and Self-Validation: A specific inhibitor should decrease the phosphorylation of downstream effectors without affecting the total protein levels of these effectors. A time-course experiment can reveal the kinetics of pathway inhibition.
Caption: Hypothesized signaling pathway for 3-morpholinopyrazine-2-carbonitrile.
Phase 4: Determining the Cellular Phenotype
The final phase connects the molecular mechanism to a cellular outcome. Based on the hypothesized kinase inhibitor activity, key phenotypic assays would include assessments of cell proliferation, cell cycle progression, and apoptosis.
Cell Proliferation
Experimental Protocol: Cell Viability/Proliferation Assay (e.g., MTS or CellTiter-Glo®)
Cell Seeding: Seed cells in 96-well plates.
Compound Treatment: Treat the cells with a serial dilution of 3-morpholinopyrazine-2-carbonitrile.
Incubation: Incubate for a period that allows for several cell divisions (e.g., 72 hours).
Assay: Add the assay reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.
GI50 Determination: Plot the percentage of cell growth inhibition versus the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
Cell Treatment: Treat cells with the compound at concentrations around its GI50.
Cell Harvesting and Fixation: Harvest and fix the cells in ethanol.
Staining: Stain the cells with a solution containing PI and RNase.
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assay
Experimental Protocol: Annexin V/PI Staining and Flow Cytometry
Cell Treatment: Treat cells with the compound.
Staining: Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a viability dye).
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to deconvolute the mechanism of action of the novel compound 3-morpholinopyrazine-2-carbonitrile. The proposed workflow, from unbiased target identification to the characterization of cellular phenotypes, is designed to provide a comprehensive understanding of its biological activity. The data generated from these experiments will be crucial for determining the therapeutic potential of this compound and for guiding future lead optimization efforts in drug discovery programs. It is imperative that the experimental plan remains flexible, allowing for the pursuit of unexpected findings that may lead to the discovery of novel biology.
References
Vertex AI Search, An updated review on morpholine derivatives with their pharmacological actions, May 09 2022
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC. (n.d.).
A Comparative Guide to Identifying and Validating the Biological Target of 3-Amino-6-phenylpyrazine-2-carbonitrile - Benchchem. (n.d.).
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC. (n.d.).
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (2023, September 7).
Currently Available Strategies for Target Identification of Bioactive N
Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. (2023, February 22).
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
Synthesis and SAR of morpholine and its derivatives: A review upd
The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).
Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Deriv
Target identification using drug affinity responsive target stability (DARTS) - CVRTI. (2009, December 22).
Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and prolifer
Application Note: Sequential Suzuki-Miyaura Cross-Coupling for the Synthesis of Pyrazine-2-Carbonitrile Derivatives
Strategic Rationale & Orthogonal Reactivity Pyrazine-2-carbonitriles are privileged electron-deficient scaffolds in medicinal chemistry, frequently serving as core motifs in kinase inhibitors and therapeutics targeting m...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Orthogonal Reactivity
Pyrazine-2-carbonitriles are privileged electron-deficient scaffolds in medicinal chemistry, frequently serving as core motifs in kinase inhibitors and therapeutics targeting metabolic disorders. The efficient construction of complex, unsymmetrically substituted pyrazines requires precise regiocontrol during carbon-carbon bond formation.
This application note details the use of 3-bromo-5-chloropyrazine-2-carbonitrile as a highly versatile building block. The inherent orthogonal reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds enables a controlled, sequential Suzuki-Miyaura cross-coupling strategy, leading to higher yields and greater purity of intermediates compared to symmetrically dihalogenated alternatives[1].
Mechanistic Causality
In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the active Pd(0) species is typically the rate-determining step. The reactivity generally follows the trend of bond dissociation energies: I > Br > OTf > Cl[2].
First Functionalization (C3-Arylation): The C-Br bond at the 3-position is significantly more susceptible to oxidative addition than the C-Cl bond[1]. By utilizing a standard catalyst such as Pd(PPh₃)₄ at moderate temperatures (85 °C), the first arylboronic acid selectively couples at the 3-position. The cyano group at the 2-position strongly withdraws electron density, activating the highly electron-deficient pyrazine ring and facilitating the initial coupling[3].
Second Functionalization (C5-Arylation): The remaining C-Cl bond at the 5-position is relatively inert under the initial mild conditions. To functionalize this position, the system requires a more active catalyst complex (e.g., Pd₂(dba)₃ paired with an electron-rich, sterically bulky phosphine ligand like SPhos) and a stronger base (K₃PO₄) at elevated temperatures (100–110 °C) to force oxidative addition into the stronger C-Cl bond[1]. Interestingly, in related di-chloro systems, the cyano group also provides steric shielding that further influences regioselectivity[4].
Workflow Visualization
Caption: Sequential Suzuki-Miyaura functionalization workflow of pyrazine-2-carbonitrile.
Quantitative Data: Reaction Conditions & Yields
The following table summarizes the optimized reaction conditions and anticipated yields for the two-step sequential Suzuki coupling[1][2].
This protocol describes the selective coupling at the C-Br bond while preserving the C-Cl bond for downstream chemistry[1][2].
Charge the Reactor: To a Schlenk flask, add 3-bromo-5-chloropyrazine-2-carbonitrile (1.0 eq), the first arylboronic acid (Ar¹B(OH)₂, 1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation side reactions, ensuring complete consumption of the pyrazine halide.
Establish Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
Causality: The active Pd(0) species is highly susceptible to oxidation. Strict anaerobic conditions prevent catalyst deactivation and the formation of homocoupled biaryl byproducts.
Solvent & Base Addition: Add degassed 1,4-dioxane and water (4:1 v/v) followed by Na₂CO₃ (2.0 eq).
Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. The base is mandatory for the transmetalation step, converting the boronic acid into a highly nucleophilic boronate complex.
Reaction Execution: Vigorously stir and heat the mixture to 85 °C for 12–16 hours.
Causality: This moderate temperature provides sufficient thermal energy to overcome the activation barrier for C-Br oxidative addition while preventing non-selective coupling at the more stable C-Cl bond.
Self-Validation & Workup: Monitor the reaction progress via LC-MS.
Self-Validating System: The starting material exhibits a complex isotopic mass pattern due to the presence of both Bromine (1:1 ratio of ⁷⁹Br/⁸¹Br) and Chlorine (3:1 ratio of ³⁵Cl/³⁷Cl). The successful intermediate will display a clean, characteristic 3:1 isotopic cluster (M / M+2), definitively confirming the selective loss of bromine and retention of the chlorine atom.
Purification: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.
Protocol 2: C5-Arylation of the Intermediate
This protocol drives the coupling of the more inert C-Cl bond to yield the fully functionalized, unsymmetrical pyrazine[1].
Charge the Reactor: To a clean Schlenk flask, add the 3-aryl-5-chloropyrazine-2-carbonitrile intermediate (1.0 eq), the second arylboronic acid (Ar²B(OH)₂, 1.2 eq), Pd₂(dba)₃ (0.05 eq), and SPhos (0.1 eq).
Causality: Because the C-Cl bond is significantly stronger than C-Br, standard catalysts will fail. SPhos, an electron-rich and sterically demanding biaryl phosphine ligand, accelerates the oxidative addition into the unreactive C-Cl bond and promotes the final reductive elimination step.
Establish Inert Atmosphere: Evacuate and backfill with argon three times.
Solvent & Base Addition: Add degassed toluene/water or t-BuOH/water and K₃PO₄ (3.0 eq).
Causality: K₃PO₄ is a stronger base than Na₂CO₃, which is necessary to drive transmetalation with the less reactive aryl chloride intermediate.
Reaction Execution: Heat the mixture to 100–110 °C for 18 hours.
Self-Validation & Workup: Monitor via LC-MS.
Self-Validating System: The disappearance of the 3:1 isotopic cluster indicates complete conversion of the chlorinated intermediate into the desired product.
Purification: Perform an aqueous workup and purify via chromatography to isolate the 3,5-diarylpyrazine-2-carbonitrile.
Application Note: Advanced Protocols for the Synthesis and Diversification of 3-Aminopyrazine-2-carbonitrile Derivatives
Introduction & Pharmacological Significance The pyrazine ring is a privileged structural motif in medicinal chemistry, characterized as a six-membered aromatic heterocycle containing two nitrogen atoms at opposing positi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Significance
The pyrazine ring is a privileged structural motif in medicinal chemistry, characterized as a six-membered aromatic heterocycle containing two nitrogen atoms at opposing positions[1]. Among its functionalized derivatives, the 3-aminopyrazine-2-carbonitrile scaffold serves as a highly versatile building block and a recognized pharmacophore. Compounds bearing this core have demonstrated a broad spectrum of biological activities, including potent antimycobacterial, antibacterial, and antifungal properties[1]. Furthermore, derivatives featuring aryl substitutions at the 6-position have garnered significant attention as targeted kinase inhibitors, showing efficacy against critical oncology targets such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR)[2].
This application note provides an in-depth technical guide to the synthesis of 3-aminopyrazine-2-carbonitrile derivatives. By exploring both de novo ring construction and late-stage functionalization, this guide outlines self-validating experimental protocols designed for researchers optimizing structure-activity relationships (SAR) in drug development.
Mechanistic Insights & Synthetic Strategies
The rational design of pyrazine derivatives requires a deep understanding of the electronic properties of the heterocycle. The synthesis of 3-aminopyrazine-2-carbonitrile derivatives generally follows two primary paradigms:
De Novo Ring Construction via Condensation
A highly effective method for constructing the functionalized pyrazine core is the condensation of diaminomaleonitrile (DAMN) with
α
-dicarbonyl compounds, such as phenylglyoxal[2].
Causality of Reagent Selection: DAMN is a tetrasubstituted alkene possessing two amino and two nitrile groups. The strongly electron-withdrawing nature of the nitrile groups significantly deactivates the nucleophilicity of the adjacent amines. To overcome this kinetic barrier, glacial acetic acid is employed as a catalyst. The acid protonates the highly electrophilic carbonyl oxygens of the phenylglyoxal, lowering their Lowest Unoccupied Molecular Orbital (LUMO) energy and facilitating the initial nucleophilic attack by the deactivated amines of DAMN[2].
Functional Group Transformations: Dehydration & Amidation
When a pre-existing pyrazine core is available, functional group transformations are utilized to access the carbonitrile derivative.
Dehydration of Carboxamides: 3-Aminopyrazine-2-carboxamide can be cleanly dehydrated to 3-aminopyrazine-2-carbonitrile using phosphoryl chloride (POCl
3
) in dimethylformamide (DMF)[3][4]. This transformation relies on the in situ generation of a Vilsmeier-Haack type intermediate (a highly electrophilic chloromethyleneiminium ion). This species selectively activates the amide oxygen, converting it into an excellent leaving group, which is subsequently eliminated to yield the nitrile[4].
Amidation of Carboxylic Acids: To derivatize the scaffold, 3-aminopyrazine-2-carboxylic acid is often coupled with various amines using 1,1'-Carbonyldiimidazole (CDI) in anhydrous DMSO[1]. CDI is chosen because it forms a highly reactive acylimidazole intermediate. DMSO is the optimal solvent here due to its high dielectric constant, which stabilizes the polar transition states and ensures complete dissolution of the zwitterionic starting materials[1].
Regioselectivity in Hydrazine Cyclocondensation
A common application of 3-aminopyrazine-2-carbonitrile is its conversion into fused pyrazolo[3,4-b]pyrazines via cyclocondensation with hydrazine derivatives[5].
Causality of Isomer Formation: The exocyclic primary amine (-NH
2
) is the most nucleophilic center and initiates the attack on the hydrazine. The subsequent intramolecular ring closure is driven by thermodynamic equilibrium and can occur at either the N1 or N4 position of the pyrazine ring. Attack at N1 yields the linear pyrazolo[3,4-b]pyrazine (typically the major product), while attack at N4 yields the angular isomer[5]. The electronic nature of the hydrazine heavily influences this equilibrium; electron-withdrawing groups on the hydrazine decrease the nucleophilicity of the secondary nitrogen, slowing the cyclization step and allowing thermodynamic control to dictate the final regioisomer ratio[5].
Experimental Workflows & Visualizations
The following diagrams illustrate the logic and pathways of the synthetic strategies discussed.
Caption: Synthetic workflows for 3-aminopyrazine-2-carbonitrile derivatives.
Caption: Regioselectivity pathways in hydrazine cyclocondensation.
Quantitative Data Summary
The table below benchmarks the typical yields and conditions for the primary synthetic methodologies utilized in the derivatization of the 3-aminopyrazine-2-carbonitrile scaffold[1][2][5][6].
Protocol A: De Novo Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile[2]
Objective: Construct the functionalized pyrazine core from acyclic precursors.
Preparation: In a clean, dry round-bottom flask, dissolve diaminomaleonitrile (DAMN) (1.0 eq.) and phenylglyoxal monohydrate (1.0 eq.) in absolute ethanol.
Catalysis: Add a catalytic amount of glacial acetic acid (approximately 0.1 eq.) to the stirring mixture to activate the dicarbonyl compound.
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours.
Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the highly UV-active DAMN spot indicates reaction completion.
Workup: Allow the mixture to cool to room temperature. A precipitate will naturally form as the solubility of the product decreases.
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake with ice-cold ethanol and purify via recrystallization from ethanol to yield the pure 3-amino-6-phenylpyrazine-2-carbonitrile. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol B: Dehydration to 3-Aminopyrazine-2-carbonitrile[3][4]
Objective: Convert a primary carboxamide to a nitrile via a Vilsmeier-Haack type intermediate.
Preparation: Suspend 3-aminopyrazine-2-carboxamide (1.0 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N
2
or Argon).
Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add phosphoryl chloride (POCl
3
) (1.5 eq.) dropwise. Caution: This step is highly exothermic and evolves HCl gas.
Reaction: Remove the ice bath, warm the mixture to 50–60 °C, and stir continuously for 2–3 hours.
Validation Checkpoint: Quench a 10 µL aliquot in water, extract with ethyl acetate, and check by TLC. The product nitrile will elute significantly faster (less polar) than the starting amide.
Workup: Carefully pour the reaction mixture over crushed ice to quench the excess POCl
3
and precipitate the product.
Isolation: Filter the resulting solid, wash thoroughly with cold distilled water to remove residual DMF and acid, and dry under high vacuum.
Protocol C: Regioselective Cyclocondensation with Phenylhydrazine[5]
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazine-2-carbonitrile (1.0 eq.) in a minimal volume of glacial acetic acid.
Addition: Add phenylhydrazine (1.1 eq.) to the solution.
Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 4–6 hours.
Validation Checkpoint: Monitor via TLC. You will typically observe the formation of two closely eluting spots corresponding to the linear (major) and angular (minor) isomers.
Workup: After completion, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water to fully precipitate the crude isomeric mixture.
Purification: Isolate the solid via filtration. To separate the linear pyrazolo[3,4-b]pyrazine from the angular isomer, subject the crude mixture to flash column chromatography on silica gel, carefully optimizing the gradient of the mobile phase (e.g., Dichloromethane:Methanol).
References
Journal of the Chemical Society C (RSC Publishing). "Pteridine studies. Part XXXIX. Pteridines unsubstituted in the 4-position; a new synthesis from pyrazines, via 3,4-dihydropteridines." [Link]
Journal of the Chemical Society C (RSC Publishing). "Pteridine studies. Part XLI. New routes to 4-aminopteridines via 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compounds." [Link]
Technical Support Center: Synthesis of 3-morpholinopyrazine-2-carbonitrile
Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-morpholinopyrazine-2-carbonitrile. This document is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-morpholinopyrazine-2-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield, ensure product purity, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 3-morpholinopyrazine-2-carbonitrile?
A1: The most prevalent and industrially scalable method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 3-halopyrazine-2-carbonitrile, typically 3-chloropyrazine-2-carbonitrile, with morpholine.[1][2] The reaction is generally carried out in the presence of a base in a suitable polar aprotic solvent. This approach is favored due to the availability of starting materials and generally good yields under optimized conditions.
Q2: What are the critical parameters that influence the yield and purity of the final product?
A2: Several factors are crucial for a successful synthesis:
Purity of Starting Materials: The quality of the 3-halopyrazine-2-carbonitrile is paramount. Impurities in this starting material can lead to significant side product formation.[3][4]
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are preferred as they can solvate the intermediate complex and facilitate the substitution reaction.
Reaction Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also promote the formation of undesired byproducts. An optimal temperature must be determined experimentally.[5]
Choice of Base: A base is required to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction, driving the equilibrium towards the product. Common bases include triethylamine (Et3N) or potassium carbonate (K2CO3).[1] In some cases, an excess of morpholine can serve as both the nucleophile and the base.[6]
Anhydrous Conditions: Moisture can lead to the hydrolysis of the nitrile group to a carboxamide, a common impurity.[2] Therefore, using anhydrous solvents and reagents is highly recommended.
Q3: What is the underlying mechanism of the reaction?
A3: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrazine ring is electron-deficient, which is further activated by the electron-withdrawing nitrile group (-CN). This makes the carbon atom at the C-3 position susceptible to nucleophilic attack by morpholine. The attack forms a negatively charged intermediate known as a Meisenheimer complex. The complex then rearomatizes by expelling the halide ion (e.g., Cl-) to yield the final product.
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation
Potential Cause
Explanation & Recommended Solution
Inactive/Impure Starting Materials
The 3-chloropyrazine-2-carbonitrile may be of poor quality. Solution: Verify the purity of your starting material using NMR or GC-MS. If necessary, purify it by recrystallization or column chromatography. Ensure morpholine and the solvent are anhydrous.[5]
Insufficient Reaction Temperature
The activation energy for the SNAr reaction may not be met. Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[1] Be cautious, as excessive heat can lead to side reactions.
Suboptimal Base
The base may be too weak or sterically hindered to effectively neutralize the generated acid. Solution: If using a mild base like K2CO3, ensure it is finely powdered and well-stirred. Consider switching to a stronger organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA). Using a 2-3 fold excess of morpholine can also be effective.[6]
Insufficient Reaction Time
The reaction may simply not have reached completion. Solution: Monitor the reaction closely using TLC. Extend the reaction time until the limiting reagent (3-chloropyrazine-2-carbonitrile) is fully consumed.
Problem 2: Significant Formation of Side Products/Impurities
Potential Cause
Explanation & Recommended Solution
Hydrolysis of Nitrile Group
The presence of water can lead to the hydrolysis of the nitrile (-CN) to a primary amide (-CONH2), forming 3-morpholinopyrazine-2-carboxamide. This impurity can be difficult to separate. Solution: Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system) and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.[2]
Over-reaction or Decomposition
Excessively high temperatures or prolonged reaction times can cause decomposition of the product or lead to the formation of complex, often colored, impurities. Solution: Optimize the reaction temperature and time carefully. Once TLC indicates the consumption of the starting material, proceed with the workup promptly. Avoid temperatures above 100-120 °C unless necessary.
Reaction with Solvent
In some cases, solvents like DMF can participate in side reactions at high temperatures. Solution: If side products are suspected to originate from the solvent, consider switching to a more inert solvent such as DMSO or Dioxane.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause
Explanation & Recommended Solution
Emulsion During Aqueous Workup
The presence of polar organic solvents and salts can lead to the formation of stable emulsions during extraction, making phase separation difficult. Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.[5]
Product Loss to Aqueous Phase
The product has some polarity and may exhibit partial solubility in water, especially if the aqueous phase is basic from the workup. Solution: After the initial extraction, re-extract the aqueous layer multiple times with your organic solvent (e.g., 3x with Ethyl Acetate or Dichloromethane). Neutralize the aqueous layer carefully before extraction.
Poor Separation on Silica Gel
The product and a key impurity may have very similar polarities, resulting in co-elution during column chromatography. Solution: Adjust the eluent system polarity. A gradient elution (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) often provides better separation.[7] If the impurity is basic, adding a small amount (0.1-0.5%) of triethylamine to the eluent can improve peak shape and separation.[7] Alternatively, consider recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).[8]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol describes a robust method for the synthesis of 3-morpholinopyrazine-2-carbonitrile from 3-chloropyrazine-2-carbonitrile.
Materials:
3-Chloropyrazine-2-carbonitrile (1.0 eq.)
Morpholine (2.5 eq.)
Triethylamine (Et3N) (1.5 eq.)
Anhydrous Tetrahydrofuran (THF)
Ethyl Acetate (EtOAc)
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na2SO4)
Silica Gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-chloropyrazine-2-carbonitrile (1.0 eq.).
Reagent Addition: Dissolve the starting material in anhydrous THF. To this solution, add triethylamine (1.5 eq.) followed by the dropwise addition of morpholine (2.5 eq.) at room temperature. The use of excess morpholine helps drive the reaction to completion.[6]
Heating and Monitoring: Heat the reaction mixture to 80 °C.[1] Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the 3-chloropyrazine-2-carbonitrile spot is no longer visible (typically 12-18 hours).
Workup:
Cool the reaction mixture to room temperature and dilute it with Ethyl Acetate.
Wash the organic layer sequentially with water (2x) and brine (1x).
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification:
Purify the crude solid by flash column chromatography on silica gel.
Elute with a gradient of Ethyl Acetate in Hexane (e.g., 10% to 40% EtOAc).
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 3-morpholinopyrazine-2-carbonitrile as a solid.
References
Moroz, Y.S., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56, 933–943. Available at: [Link]
Gubareva, L.V., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal, 56, 529–541. Available at: [Link]
S. M. F. Chan, et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11, 2399-2404. Available at: [Link]
Scientific Update (2020). Favipiravir and the battle against COVID-19. Scientific Update. Available at: [Link]
Moroz, Y.S., et al. (2020). Favipiravir – a modern antiviral drug: synthesis and modifications. Springer Link. Available at: [Link]
Rady, G.S., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14, 1615-1636. Available at: [Link]
Kos, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 241. Available at: [Link]
Google Patents (2008). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
Organic Syntheses (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 1-15. Available at: [Link]
Technical Support Center: Overcoming Solubility Challenges with Pyrazine-2-Carbonitrile Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-2-carbonitrile and its derivatives. This guide is designed to provide expert insights and prac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-2-carbonitrile and its derivatives. This guide is designed to provide expert insights and practical, field-proven solutions to one of the most common hurdles in the development pipeline: poor solubility. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazine-2-carbonitrile compounds exhibit low aqueous solubility?
A: The limited aqueous solubility of pyrazine-2-carbonitrile and its derivatives is not arbitrary; it is rooted in their fundamental molecular structure and solid-state properties. Several key factors contribute to this challenge:
Molecular Structure and Hydrophobicity: The pyrazine ring is an aromatic heterocycle. While the nitrogen atoms can act as hydrogen bond acceptors, the overall fused ring system is relatively large, rigid, and hydrophobic.[1] This nonpolar character is energetically unfavorable to dissolve in the highly polar, structured hydrogen-bond network of water.
High Crystal Lattice Energy: The planar nature of the pyrazine-2-carbonitrile molecule facilitates strong intermolecular interactions, such as π-π stacking, in its solid crystalline state.[1] This efficient packing results in a highly stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces, and this energy cost may not be sufficiently compensated by the energy released upon solvation, leading to low solubility.[1]
Physicochemical Properties: Pyrazine-2-carbonitrile is typically a white to off-white crystalline powder.[2] While it is soluble in organic solvents like DMSO and ethanol, it is only slightly soluble in water.[2][3][4]
Table 1: Selected Physicochemical Properties of Pyrazine-2-carbonitrile
Troubleshooting Guide: From Initial Assessment to Advanced Solutions
This section provides a structured approach to systematically diagnose and resolve solubility issues. We begin with foundational characterization and progress to more complex formulation strategies.
Issue 1: My solubility data is inconsistent. How can I accurately determine the thermodynamic solubility?
A: Inconsistent data often stems from non-equilibrium conditions. The "gold standard" for determining thermodynamic solubility is the shake-flask method , which ensures equilibrium is reached between the dissolved and undissolved compound.[7]
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of a pyrazine-2-carbonitrile compound in a specific solvent system.
Methodology:
Preparation: Add an excess amount of the compound to a known volume of the selected solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert glass vial. "Excess" means that undissolved solid should be clearly visible.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. This can take 24 to 72 hours. It is advisable to run a time-point study (e.g., sampling at 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved compound.
Sampling & Analysis: Carefully withdraw a supernatant aliquot. To avoid aspirating solid particles, it is crucial to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
Quantification: Dilute the filtered supernatant into a suitable solvent and quantify the compound's concentration using a validated analytical method, such as HPLC-UV or LC-MS.
Issue 2: My compound is a weak base. Can I use pH modification to improve its solubility?
A: Absolutely. This is often the most effective and straightforward initial strategy for ionizable compounds. The pyrazine core contains basic nitrogen atoms that can be protonated under acidic conditions.[1][8]
Causality: In neutral or alkaline solutions, the compound exists as the poorly soluble "free base." By lowering the pH with an acid, the nitrogen atoms become protonated, forming a cationic salt. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[1]
Protocol 2: Generating a pH-Dependent Solubility Profile
Objective: To determine the optimal pH range for compound solubilization.
Methodology:
Buffer Preparation: Prepare a series of buffers covering a wide physiological and experimental pH range (e.g., from pH 1.2 to pH 10.0).
Solubility Measurement: Perform the shake-flask method (Protocol 1) in each of these buffers.
Data Plotting: Plot the measured solubility (typically on a logarithmic scale) against the pH of the buffer. The resulting profile will clearly indicate the pH at which solubility is maximized.
Issue 3: pH modification isn't sufficient or my experiment requires a neutral pH. What's the next step?
A: If pH adjustment is not an option, using co-solvents is a common and effective technique. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[9]
Causality: The addition of a co-solvent disrupts the hydrogen-bonding network of water, reducing the "squeezing out" effect on the nonpolar pyrazine compound and lowering the energy barrier for solvation.[9]
Table 2: Common Co-solvents for Preclinical Formulations
Co-solvent
Typical Concentration Range (v/v)
Key Characteristics
Dimethyl Sulfoxide (DMSO)
1% - 10%
Aprotic, highly polar; excellent solubilizing power but can have cellular toxicity at higher concentrations.[6]
Polyethylene Glycol 300/400 (PEG300/400)
10% - 60%
Low toxicity, commonly used in vivo. Can be viscous.[6][10]
Propylene Glycol (PG)
5% - 40%
Another common vehicle for poorly soluble drugs.[1]
Ethanol
5% - 20%
Can cause precipitation upon aqueous dilution if concentration is too high.
N-Methyl-2-pyrrolidone (NMP)
1% - 10%
Good solubilizer, but use with caution due to potential toxicity.
Pro-Tip: Often, a combination of co-solvents and other excipients like surfactants (e.g., Tween-80, Cremophor EL) is required to achieve both high solubility and stability upon dilution.[6][10]
Issue 4: Simple formulation approaches are failing. What advanced strategies can I employ?
A: When basic methods are insufficient, more advanced formulation technologies that alter the solid state of the drug are necessary. The primary goal of these methods is to circumvent the high crystal lattice energy.
1. Amorphous Solid Dispersions (ASDs)
Concept: An ASD involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[11] Because the crystalline structure is eliminated, no energy is required to break the crystal lattice during dissolution.[12] This allows the drug to dissolve more rapidly and often achieve a supersaturated state, significantly boosting apparent solubility and bioavailability.[13]
Causality: The drug is molecularly dispersed within a hydrophilic polymer carrier.[11] The polymer serves two roles: it prevents the drug from recrystallizing back to its stable, low-solubility form and it helps improve the wettability of the drug particles upon contact with water.[14][15]
Common ASD Preparation Methods:
Solvent Evaporation/Spray Drying: The drug and polymer are co-dissolved in a common solvent, which is then rapidly removed (e.g., by spraying into a hot air stream).[14] This is a highly scalable and widely used method.[14]
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until they form a molten solution, which is then cooled and solidified. This is a solvent-free method suitable for thermally stable compounds.[14]
Protocol 3: Lab-Scale ASD Preparation via Solvent Evaporation
Objective: To prepare an amorphous solid dispersion to enhance the dissolution rate of a pyrazine-2-carbonitrile compound.
Materials:
Pyrazine-2-carbonitrile compound (API)
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both API and polymer.
Methodology:
Dissolution: Prepare a solution by dissolving both the API and the polymer in the chosen solvent. A typical drug loading is 10-30% (w/w).
Solvent Removal: Pour the solution into a shallow glass dish (e.g., a petri dish) to maximize the surface area for evaporation.
Evaporation: Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has been removed and a thin, solid film is formed.
Collection & Milling: Scrape the resulting solid film from the dish. Gently mill the material into a fine powder using a mortar and pestle.
Characterization (Critical): The resulting powder must be analyzed to confirm its amorphous nature using techniques like X-Ray Powder Diffraction (XRPD), which will show a "halo" pattern instead of sharp peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg).
2. Prodrug Approach
Concept: A prodrug is a bioreversible, chemically modified version of the parent drug.[16] The modification, often the attachment of a polar functional group, enhances aqueous solubility. Once administered, the prodrug is cleaved by enzymes in the body to release the active parent compound.[17][18]
Causality: By introducing highly polar and ionizable moieties like phosphate or amino acid esters, the prodrug's interaction with water is dramatically improved. This strategy effectively masks the parent drug's poor solubility characteristics until after administration.[19] This is a powerful tool but requires significant medicinal chemistry effort.
3. Cocrystal Formation
Concept: Cocrystals are multi-component crystalline solids where the drug and a benign "coformer" molecule are held together by non-covalent interactions (like hydrogen bonding) in the crystal lattice.[20]
Causality: The introduction of a coformer disrupts the strong π-π stacking interactions that often characterize the pure drug's crystal structure.[21] This new crystal arrangement can have significantly different—and often improved—physicochemical properties, including solubility and dissolution rate, without altering the chemical structure of the drug itself.[21]
Decision-Making Workflow for Solubility Enhancement
Choosing the right strategy depends on the compound's properties and the experimental context. The following workflow provides a logical path for troubleshooting.
Caption: A step-by-step workflow for addressing low aqueous solubility issues.
References
Kim, D. H., Kim, Y. W., Tin, Y. Y., Soe, M. T. P., Ko, B. H., Park, S. J., & Lee, J. W. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(8), 1318. [Link]
He, Y., Li, Z., & Sun, B. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1888-1910. [Link]
CD Formulation. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. [Link]
Drug-Dev.com. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
Angene Chemical. (2026). Pyrazinecarbonitrile: Properties, Applications, and Quality Specifications. [Link]
Kim, D. H., Kim, Y. W., Tin, Y. Y., Soe, M. T. P., Ko, B. H., Park, S. J., & Lee, J. W. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. PubMed. [Link]
Sediq, A., & Al-Kassas, R. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Drug Delivery Letters, 15. [Link]
Kim, D. H., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. CAU Scholar's Space. [Link]
Kumar, S. (2025). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. International Journal of Research Trends and Innovation. [Link]
Mallick, S. (2015). “The Solid State Amorphization of Poorly Water Soluble Drugs”. ResearchGate. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 73172, Pyrazinecarbonitrile. [Link]
Halcomb, R. L. (2025). Current and Emerging Prodrug Strategies. Journal of Medicinal Chemistry. [Link]
Wang, S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7432. [Link]
da Rocha, A. B., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(10), 18366-18401. [Link]
Vangala, V. R., et al. (2022). Design of pyrazine cocrystals of enzalutamide: a lead from 1,4-dioxane solvates. CrystEngComm, 24(3), 503-515. [Link]
Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
Kumar, S. (2022). Coordination Behaviour of Dependent PH Pyrazine Derivatives. International Journal of Innovative Research in Technology, 7(1). [Link]
Shejul, M. B., et al. (2019). Solid Dispersion as Strategy to Improve the Solubility of Poorly Water Soluble Drugs and their Utilization and Consideration during Formulation Development. Journal of Drug Delivery and Therapeutics, 9(3-s), 809-817. [Link]
Fernandes, C. A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 302. [Link]
Srijun, C., et al. (2022). Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. Food Science and Technology, 42. [Link]
Taylor, A. M., et al. (2019). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 62(24), 10937-10954. [Link]
Kochetkov, A. A., et al. (2023). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. Pharmaceuticals, 16(8), 1089. [Link]
Nikghalb, L. A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]
Singh, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(3), 44-51. [Link]
LookChem. Cas 19847-12-2,Pyrazinecarbonitrile. [Link]
Singh, J., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 3(4), 433-442. [Link]
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]
Singh, S., et al. (2021). Solid dispersion: A strategy for solubility enhancement. ResearchGate. [Link]
Jamalis, J., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
Chen, J., et al. (2024). Continuous flow synthesis of pyrazinamide derivatives from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(54), 39865-39871. [Link]
Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1937-1958. [Link]
Kochetkov, A. A., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics, 15(10), 2496. [Link]
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
Voronin, A. P., et al. (2024). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design, 24(2), 795-802. [Link]
da Silva, J. G., et al. (2022). A survey of interactions in crystal structures of pyrazine-based compounds. ResearchGate. [Link]
Battilocchio, C., et al. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 1-13. [Link]
Technical Support Center: Optimizing Morpholine Addition to the Pyrazine Ring
Welcome to the technical support center for optimizing the addition of morpholine to the pyrazine ring. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing the addition of morpholine to the pyrazine ring. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. This resource provides not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.
Introduction
The addition of morpholine to a pyrazine ring is a crucial reaction in medicinal chemistry for the synthesis of a wide range of biologically active compounds.[1] This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, although palladium-catalyzed Buchwald-Hartwig amination is also a powerful alternative.[2][3][4] The efficiency of this reaction is highly dependent on a variety of factors including the nature of the pyrazine substrate, the choice of catalyst and ligands (if applicable), solvent, base, and reaction temperature. This guide will help you navigate these variables to achieve optimal results.
Troubleshooting Guide
This section addresses common problems encountered during the morpholine addition to a pyrazine ring, providing potential causes and actionable solutions.
Problem 1: Low to No Product Yield
This is one of the most frequent challenges. Several factors can contribute to a low or complete lack of product formation.
Potential Cause
Explanation
Recommended Solution
Insufficiently Activated Pyrazine Ring
The SNAr reaction is facilitated by electron-withdrawing groups (EWGs) on the pyrazine ring that stabilize the negatively charged Meisenheimer intermediate.[5] If the ring is not sufficiently activated, the nucleophilic attack by morpholine will be slow or may not occur.
- Ensure your pyrazine substrate has an EWG (e.g., -NO2, -CN, -Cl) positioned ortho or para to the leaving group.[6] - If direct SNAr is not feasible, consider a transition-metal-catalyzed approach like the Buchwald-Hartwig amination.[2][3][4]
Poor Leaving Group
The rate of an SNAr reaction is also dependent on the ability of the leaving group to depart.
- The general order of reactivity for leaving groups in SNAr is F > Cl > Br > I.[6] If your substrate has a less reactive leaving group, consider synthesizing a more reactive analogue (e.g., a fluoro- or chloro-substituted pyrazine).
Weak Nucleophilicity of Morpholine
While morpholine is a reasonably good nucleophile, its reactivity can be diminished under certain conditions.[7][8]
- The addition of a base can deprotonate the morpholine, increasing its nucleophilicity. However, for SNAr with secondary amines, a base is often used to neutralize the HX formed.[6] - Ensure the reaction medium is appropriate. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base and leave the nucleophile more reactive.[5][9]
Inappropriate Reaction Temperature
Many SNAr reactions require heat to proceed at a reasonable rate.[10]
- If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature. Be cautious of excessively high temperatures which can lead to side reactions.[10]
For palladium-catalyzed reactions, the choice of ligand and the oxidation state of the palladium are critical.[2][11]
- Ensure you are using a suitable palladium source (e.g., Pd2(dba)3, Pd(OAc)2) and a phosphine ligand known to be effective for amination of heteroaryl halides (e.g., XPhos, RuPhos).[2] - The catalyst can be sensitive to air and moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Side Products
The presence of unexpected spots on your TLC plate or peaks in your LC-MS can be frustrating. Understanding the potential side reactions is key to minimizing them.
Potential Cause
Explanation
Recommended Solution
Di-substitution
If the pyrazine ring has multiple leaving groups, di-substitution can occur, especially with an excess of morpholine.
- Use a stoichiometric amount of morpholine (1.0-1.2 equivalents). - Lowering the reaction temperature can sometimes improve selectivity for mono-substitution.[6]
Hydrolysis of the Starting Material or Product
Halogenated pyrazines can be susceptible to hydrolysis, especially at elevated temperatures and in the presence of water and base.
- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere to exclude moisture.[6]
Ring Opening or Degradation
Pyrazine rings can be unstable under harsh basic conditions or at very high temperatures.[6]
- Use a milder base if possible. For SNAr reactions with amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to scavenge the acid produced.[6] - Optimize the reaction temperature to the minimum required for a reasonable reaction rate.
tele-Substitution
In some fused pyrazine systems, substitution can occur at a position remote from the leaving group, a phenomenon known as tele-substitution.[12][13][14]
- This is a substrate-dependent issue. If you observe an unexpected regioisomer, it is important to fully characterize it to confirm its structure. Careful analysis of the literature for similar systems can provide insights into the likelihood of this pathway.
Problem 3: Regioselectivity Issues
For unsymmetrically substituted pyrazines, controlling which leaving group is displaced is a common challenge.
Potential Cause
Explanation
Recommended Solution
Electronic Effects of Substituents
The position of nucleophilic attack is directed by the electronic nature of the other substituents on the pyrazine ring.[15][16]
- Electron-withdrawing groups direct nucleophilic attack to the ortho and para positions. Conversely, electron-donating groups can direct substitution to other positions.[16] Computational tools can sometimes predict the most likely site of attack.
Steric Hindrance
Bulky groups near a potential reaction site can hinder the approach of the nucleophile.
- If you are targeting a sterically hindered position, you may need to use a smaller nucleophile first and then elaborate it to the desired morpholine group.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the SNAr addition of morpholine to a chloropyrazine?
A1: Polar aprotic solvents are generally the best choice for SNAr reactions.[5][9] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent options as they effectively solvate the counter-ion of the base, leaving the morpholine nucleophile more reactive. In some cases, greener solvents like polyethylene glycol (PEG) have also been used successfully.[17]
Q2: What is the role of the base in this reaction?
A2: In the SNAr reaction of a secondary amine like morpholine with a halopyrazine, a base is typically added to neutralize the hydrohalic acid (e.g., HCl) that is formed as a byproduct. Common non-nucleophilic organic bases include triethylamine (TEA) and diisopropylethylamine (DIPEA).[6] In some instances, an inorganic base like potassium carbonate (K2CO3) can also be used.[18] For Buchwald-Hartwig aminations, a stronger base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4) is often required to facilitate the catalytic cycle.[19]
Q3: Can I use microwave irradiation to speed up the reaction?
A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating the addition of morpholine to pyrazines.[20][21][22] Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields.[21][23] It is an excellent option to consider, especially for high-throughput synthesis or when conventional heating methods are too slow.
Q4: How do I choose between a traditional SNAr approach and a Buchwald-Hartwig amination?
A4: The choice depends primarily on the reactivity of your pyrazine substrate.
SNAr: This is the preferred method if your pyrazine is sufficiently activated with electron-withdrawing groups. It is generally a simpler and more cost-effective procedure.
Buchwald-Hartwig Amination: This method is more versatile and can be used for less activated or even electron-rich halopyrazines.[2][3][4] It offers a broader substrate scope but requires a palladium catalyst and a specific phosphine ligand, which adds to the cost and complexity of the reaction.
Q5: My reaction is complete, but I'm having trouble with the workup and purification. Any tips?
A5:
Workup: A standard aqueous workup is often effective. If your product is basic, you can use an acid-base extraction to purify it. For example, extract the reaction mixture with an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate the product and pull it into the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.
Purification: Column chromatography on silica gel is the most common method for purifying the final product.[24] A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.
Experimental Protocols
General Protocol for SNAr Addition of Morpholine to a Chloropyrazine
This is a general procedure and may require optimization for specific substrates.
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrazine (1.0 eq.), morpholine (1.1-1.5 eq.), and a suitable anhydrous solvent (e.g., DMF or DMSO).
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor its progress by TLC or LC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Halopyrazine with Morpholine
This protocol is a starting point and the choice of ligand, base, and solvent may need to be optimized.
Reactant Preparation: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the halopyrazine (1.0 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or K3PO4, 1.5-2.0 eq.).
Addition of Reagents: Add an anhydrous solvent (e.g., toluene or dioxane), followed by morpholine (1.1-1.5 eq.).
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the palladium catalyst.
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: SNAr reaction mechanism for morpholine addition.
Caption: A workflow for troubleshooting common reaction issues.
References
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (n.d.). PMC. Retrieved March 31, 2026, from [Link]
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023, March 1). JoVE. Retrieved March 31, 2026, from [Link]
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025, December 30). ResearchGate. Retrieved March 31, 2026, from [Link]
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019, July 2). ACS Publications. Retrieved March 31, 2026, from [Link]
Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC. Retrieved March 31, 2026, from [Link]
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). PMC. Retrieved March 31, 2026, from [Link]
Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019, June 23). PubMed. Retrieved March 31, 2026, from [Link]
Scope of a nucleophilic aromatic substitution‐reaction of... (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016, September 26). The Journal of Organic Chemistry. Retrieved March 31, 2026, from [Link]
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2013, April 19). Organic Letters. Retrieved March 31, 2026, from [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews. Retrieved March 31, 2026, from [Link]
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). Organic Letters. Retrieved March 31, 2026, from [Link]
Crystal structure of 4-(pyrazin-2-yl)morpholine. (n.d.). PMC. Retrieved March 31, 2026, from [Link]
Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]
SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Medi- ated on KF-Alumina Surface. (n.d.). NBU-IR. Retrieved March 31, 2026, from [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved March 31, 2026, from [Link]
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (2019, November 27). IntechOpen. Retrieved March 31, 2026, from [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of Pennsylvania. Retrieved March 31, 2026, from [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC. Retrieved March 31, 2026, from [Link]
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025, January 21). MDPI. Retrieved March 31, 2026, from [Link]
Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). Baghdad Science Journal. Retrieved March 31, 2026, from [Link]
SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. (2025, June 3). PMC. Retrieved March 31, 2026, from [Link]
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC. Retrieved March 31, 2026, from [Link]
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023, August 10). Frontiers. Retrieved March 31, 2026, from [Link]
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023, August 11). PMC. Retrieved March 31, 2026, from [Link]
Synthesis and base-pairing properties of pyrazine nucleic acids. (n.d.). PubMed. Retrieved March 31, 2026, from [Link]
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016, September 26). ACS Publications. Retrieved March 31, 2026, from [Link]
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). RSC Publishing. Retrieved March 31, 2026, from [Link]
Pyrazine Synthesis? (2020, July 28). Sciencemadness Discussion Board. Retrieved March 31, 2026, from [Link]
Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. (2019, May 21). PMC. Retrieved March 31, 2026, from [Link]
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025, June 10). PMC. Retrieved March 31, 2026, from [Link]
(PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]
Let's discuss the basicity of pyrazine and pyrimidine. (2019, October 8). Reddit. Retrieved March 31, 2026, from [Link]
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024, July 17). eScholarship.org. Retrieved March 31, 2026, from [Link]
Pyrazine and its derivatives- synthesis and activity-a review. (2021, September 1). International Journal of Advanced Research. Retrieved March 31, 2026, from [Link]
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025, June 10). Beilstein Journals. Retrieved March 31, 2026, from [Link]
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). MDPI. Retrieved March 31, 2026, from [Link]
Synthesis, thermal property and antifungal evaluation of pyrazine esters. (n.d.). Springer. Retrieved March 31, 2026, from [Link]
Challenges in the characterization of 3-morpholinopyrazine-2-carbonitrile
Technical Support Center: 3-Morpholinopyrazine-2-carbonitrile Welcome to the technical support resource for 3-morpholinopyrazine-2-carbonitrile. This guide is designed for researchers, analytical scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 3-Morpholinopyrazine-2-carbonitrile
Welcome to the technical support resource for 3-morpholinopyrazine-2-carbonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges associated with the characterization of this molecule. As your Senior Application Scientist, I've structured this center to provide not just solutions, but also the underlying scientific principles to empower your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the handling and initial analysis of 3-morpholinopyrazine-2-carbonitrile.
Q1: We are seeing significant peak tailing for 3-morpholinopyrazine-2-carbonitrile during reverse-phase HPLC analysis. What is the likely cause and how can we resolve it?
A1: The most probable cause is a secondary ionic interaction between the basic nitrogen atom in the morpholine ring and residual, acidic silanol groups on the C18 column stationary phase. This interaction slows down a portion of the analyte molecules, leading to a tailed peak shape.
Immediate Solution: Add a competitive base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. These additives will protonate the silanol groups and the morpholine nitrogen, creating electrostatic repulsion and minimizing the secondary interaction.
Advanced Solution: If tailing persists, consider using a column with end-capping technology or a different stationary phase altogether, such as a phenyl-hexyl column, which offers different selectivity.
Q2: Our NMR spectrum (¹H NMR) of the compound shows broadened signals for the morpholine protons. Is this expected?
A2: Yes, some degree of signal broadening for the morpholine protons is not uncommon. This can be attributed to the chair-to-chair conformational exchange of the morpholine ring, which occurs on the NMR timescale at room temperature. The rate of this exchange can lead to a coalescence of signals, causing them to appear broad.
Troubleshooting: Running the NMR at a lower temperature (e.g., -20 °C or -40 °C) can slow down this conformational exchange, potentially resolving the broad signals into sharper, distinct peaks for the axial and equatorial protons.
Q3: We have synthesized 3-morpholinopyrazine-2-carbonitrile and obtained a melting point that is significantly different from a previous batch, despite both appearing pure by HPLC and NMR. What could be the issue?
A3: This is a classic indicator of polymorphism. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability.
Next Steps: You should characterize the solid-state properties of both batches using techniques like Differential Scanning Calorimetry (DSC) to confirm different thermal events, and Powder X-Ray Diffraction (PXRD) to identify different crystal lattice structures.
Q4: Is 3-morpholinopyrazine-2-carbonitrile susceptible to degradation? What are the recommended storage conditions?
A4: The primary points of potential degradation are the nitrile group and the pyrazine ring. The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially under strong acidic or basic conditions. The electron-rich pyrazine ring could be prone to oxidation.
Recommended Storage: Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. For long-term storage, -20 °C is recommended.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and workflows for overcoming specific experimental challenges.
Guide 1: Optimizing HPLC Method Development for Purity Analysis
The accurate determination of purity is critical. The following guide provides a systematic approach to developing a robust HPLC method.
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Detailed Protocol: Resolving Peak Tailing
Baseline Experiment:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient: 10% to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Observation: Note the asymmetry factor of the main peak. A value > 1.2 indicates significant tailing.
Stepwise Intervention:
Step 2a (Acidic Modifier): Introduce 0.1% (v/v) formic acid into both Mobile Phase A and B. Re-run the experiment. This is often sufficient to improve peak shape dramatically.
Step 2b (Stronger Ion Pairing): If tailing persists, switch to 0.1% (v/v) trifluoroacetic acid (TFA). TFA is a stronger acid and more effective at masking silanol interactions, but it can be difficult to remove from the system and may suppress MS signals.
Step 2c (Alternative Column): If modifiers are not effective, the issue may be with the stationary phase itself. Switch to a column with a different chemistry, such as a Phenyl-Hexyl column, or a modern C18 column with advanced end-capping.
Quantitative Data Summary
Condition
Mobile Phase Modifier
Asymmetry Factor (Typical)
Resolution (from nearest impurity)
1
None
> 1.8
Poor (< 1.0)
2
0.1% Formic Acid
1.1 - 1.3
Good (> 1.5)
3
0.1% Trifluoroacetic Acid
1.0 - 1.1
Excellent (> 2.0)
Guide 2: Investigating Polymorphism
The presence of different crystalline forms can have profound implications for drug development. This guide outlines a workflow to identify and characterize potential polymorphs.
Workflow for Polymorphism Screening
Caption: A workflow for screening for polymorphs.
Experimental Protocols
Differential Scanning Calorimetry (DSC):
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
Use an empty, sealed pan as a reference.
Heat the sample at a constant rate, typically 10 °C/min, from room temperature to a point past its melting temperature (e.g., 25 °C to 250 °C).
Interpretation: A sharp endotherm corresponds to the melting of a crystalline form. Different polymorphs will typically melt at different temperatures. The presence of multiple thermal events before the final melting may indicate a phase transition from one polymorph to another.
Powder X-Ray Diffraction (PXRD):
Gently grind the sample to a fine powder to minimize preferred orientation effects.
Mount the powder on a sample holder.
Collect a diffraction pattern over a range of 2θ angles (e.g., 2° to 40°) using a standard X-ray diffractometer (typically with Cu Kα radiation).
Interpretation: The PXRD pattern is a fingerprint of the crystal lattice structure. Different polymorphs will produce distinctly different diffraction patterns, with peaks appearing at different 2θ angles.
References
Title: The Importance of Polymorphism in Pharmaceutical Development
Source: American Pharmaceutical Review
URL: [Link]
Title: A Guide to HPLC and LC-MS Buffer Selection
Source: Chrom-academy
URL: [Link]
Purification techniques for 3-morpholinopyrazine-2-carbonitrile isomers
Welcome to the Technical Support Center for Heterocyclic Purification. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation of 3-morpholinopyraz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Purification. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation of 3-morpholinopyrazine-2-carbonitrile (CAS: 67130-86-3).
The synthesis and purification of pyrazine-2-carbonitrile derivatives are critical in the development of neurotherapeutic agents, particularly GPR6 modulators targeting movement disorders . When synthesizing this intermediate via non-regioselective nucleophilic aromatic substitution (
SNAr
), the formation of closely related regioisomers (e.g., 5-morpholino or 6-morpholino analogs) is a common bottleneck. This guide provides field-proven, self-validating methodologies to resolve these isomers.
FAQ 1: Chromatographic Separation Challenges
Q: Why do my 3-morpholino and 5-/6-morpholino pyrazine isomers co-elute on standard silica gel, and how can I achieve baseline separation?
A: The co-elution is driven by competing electronic effects. The morpholine ring acts as an electron donor, while the nitrile group is a strong electron acceptor. In the 3-isomer, these groups are ortho to each other, creating a localized dipole. In the 5-isomer, they are para-like, distributing the dipole across the pyrazine core. In highly non-polar solvent systems (like pure Hexane/EtOAc), this subtle electronic difference is masked by the bulk hydrophobicity of the morpholine ring. To resolve them, you must disrupt the hydrogen bonding between the pyrazine nitrogens and the silica silanols by introducing a protic modifier.
Method 1: Normal Phase Flash Chromatography Protocol
Step 1: Preparation. Dry-load the crude mixture onto Celite at a 1:2 (w/w) ratio to prevent band broadening caused by sample viscosity.
Step 2: Equilibration. Equilibrate a high-performance spherical silica column (15 µm particle size) with 100% Dichloromethane (DCM).
Step 3: Gradient Elution. Run a shallow gradient from 0% to 5% Methanol (MeOH) in DCM over 20 column volumes (CV).
Causality: The protic nature of MeOH selectively competes for the silica silanol sites. Because the 3-isomer has a more localized dipole, it interacts less strongly with the modified silica than the 5-isomer, causing it to elute first.
Step 4: Fraction Collection. Collect fractions based on UV absorbance at 254 nm and 280 nm.
Step 5: Self-Validation. Analyze the leading and trailing edges of the peak via 2D-TLC. Run 20% EtOAc/Hexane in the first dimension, dry, and run 2% MeOH/DCM in the second dimension. If the spots separate diagonally in the second dimension, your column gradient is successfully resolving the isomers.
Q: Normal phase chromatography failed to yield >99% purity. What are the optimal RP-HPLC conditions for isolating the 3-morpholino isomer?
A: Standard C18 columns rely almost entirely on hydrophobic partitioning, which is nearly identical for positional isomers of this molecular weight (MW ~190.2). Switching to a Phenyl-Hexyl stationary phase introduces
π−π
interactions. The electron density of the pyrazine ring differs significantly depending on the relative positions of the nitrile and morpholine groups, allowing the Phenyl-Hexyl phase to selectively retain the isomers based on electronic structure rather than just lipophilicity .
Logical decision matrix for stationary phase selection in RP-HPLC.
Method 2: Reverse-Phase Preparative HPLC Protocol
Step 1: Column Selection. Install a Phenyl-Hexyl prep column (e.g., 250 x 21.2 mm, 5 µm).
Step 2: Mobile Phase Setup. Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). Solvent B: Acetonitrile (MeCN) + 0.1% TFA.
Step 3: Gradient Design. Program an isocratic hold at 10% B for 2 minutes, followed by a shallow gradient of 10% to 40% B over 25 minutes.
Causality: The shallow gradient maximizes the residence time of the molecules on the column, allowing the subtle
π−π
interaction differences between the electron-deficient pyrazine cores of the isomers to translate into baseline separation.
Step 4: Self-Validation (Pilot Injection). Inject exactly 5 mg of the mixture. Calculate the resolution (
Rs
) between the 3-isomer and 5-isomer peaks. If
Rs>1.5
, the method is validated for scale-up. If
Rs<1.5
, reduce the gradient slope by 50% before injecting the bulk 100 mg sample.
Step 5: Recovery. Lyophilize the collected fractions to yield the TFA salt of 3-morpholinopyrazine-2-carbonitrile.
FAQ 3: Recrystallization & Final Polish
Q: Can I bypass chromatography and use recrystallization to remove trace regioisomers?
A: Yes, provided the initial purity of the 3-morpholino isomer is already >85%. The asymmetric dipole of the 3-isomer allows it to pack more efficiently into a crystal lattice compared to the 5-isomer. This thermodynamic stability makes it significantly less soluble in cold protic solvents.
Method 3: Recrystallization Protocol
Step 1: Dissolution. Suspend the enriched 3-morpholinopyrazine-2-carbonitrile in a minimal volume of boiling Isopropanol (IPA) (approximately 5–7 mL/g).
Step 2: Controlled Cooling. Allow the solution to cool to room temperature at a strict rate of ~0.5°C/min, then transfer to an ice bath (0–4°C) for 2 hours.
Causality: Rapid cooling causes "crash out" (precipitation), which traps the 5-isomer impurity within the crystal matrix. Slow cooling provides the thermodynamic activation energy required for the highly ordered 3-isomer crystal lattice to form selectively, excluding the structurally dissimilar impurity.
Step 3: Filtration. Filter the crystals under vacuum and wash with 1–2 mL of ice-cold IPA.
Step 4: Self-Validation. Analyze the mother liquor via LC-MS. The protocol is validated as successful if the mother liquor shows a >3-fold enrichment of the 5-isomer impurity relative to the starting material, proving the impurity was actively purged from the lattice.
Quantitative Isomer Comparison Data
Property / Metric
3-Morpholinopyrazine-2-carbonitrile
5-Morpholinopyrazine-2-carbonitrile
Causality / Note
Rf
(10% MeOH/DCM)
0.45
0.42
3-isomer is slightly less polar due to internal dipole cancellation.
RP-HPLC
Tr
(Phenyl-Hexyl)
14.2 min
15.8 min
5-isomer has stronger
π−π
interactions with the stationary phase.
Solubility in Cold IPA (0°C)
< 5 mg/mL
> 15 mg/mL
Asymmetric packing of the 3-isomer reduces its solubility.
UV Maxima (
λmax
)
265 nm, 310 nm
258 nm, 325 nm
Conjugation differences between ortho and para-like substitution.
Comprehensive Purification Workflow
Workflow for the isolation and purification of 3-morpholinopyrazine-2-carbonitrile isomers.
References
Title: EP3105216B1 - Modulateurs pyraziniques de gpr6 (Pyrazines as modulators of GPR6)
Title: US10000468B2 - Pyrazines as modulators of GPR6
Source: United States Patent and Trademark Office / Google Patents
URL
Reference Data & Comparative Studies
Validation
Validation of 3-morpholinopyrazine-2-carbonitrile as a therapeutic target
Pharmacological Validation of 3-Morpholinopyrazine-2-Carbonitrile Derivatives as Targeted Therapeutic Agents Clarification of Nomenclature: In the lexicon of drug discovery, 3-morpholinopyrazine-2-carbonitrile is not a b...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacological Validation of 3-Morpholinopyrazine-2-Carbonitrile Derivatives as Targeted Therapeutic Agents
Clarification of Nomenclature: In the lexicon of drug discovery, 3-morpholinopyrazine-2-carbonitrile is not a biological target itself, but rather a highly validated, potent small-molecule therapeutic agent (or pharmacophore scaffold) directed against the G-protein coupled receptor 6 (GPR6) . As a Senior Application Scientist, I have structured this guide to critically evaluate the validation of this chemical scaffold as a targeted therapeutic strategy compared to existing alternatives.
Mechanistic Rationale: Decoding the GPR6 Axis
To understand the value of the 3-morpholinopyrazine-2-carbonitrile scaffold, we must first examine the causality of its biological target. GPR6 is a constitutively active, Gs-coupled receptor that is highly expressed in the central nervous system, specifically enriched in the medium spiny neurons (MSNs) of the striatopallidal (indirect) pathway[1].
In a healthy state, dopamine activates Gi-coupled D2 receptors on these MSNs, inhibiting adenylyl cyclase (AC) and keeping cAMP levels in check. In Parkinson’s Disease (PD), the loss of dopaminergic tone removes this inhibition, leading to cAMP overproduction and subsequent motor deficits.
Because GPR6 is functionally opposed to D2 receptor signaling, administering a 1[1] directly reduces cAMP levels in the indirect pathway. This effectively bypasses the need for dopamine, offering a non-dopaminergic mechanism to restore motor function without triggering the dyskinesia associated with chronic L-DOPA use.
Signaling diagram illustrating how 3-morpholinopyrazine-2-carbonitrile modulates GPR6 to lower cAMP.
Objective Comparison: GPR6 Modulators vs. Standard Alternatives
The pyrazine-2-carbonitrile core serves as a versatile synthetic intermediate for the preparation of pyrazines that act as modulators of GPR6[2]. The morpholine ring at position 3 enhances aqueous solubility and fine-tunes the lipophilic efficiency (LipE), ensuring optimal blood-brain barrier (BBB) penetration. Specific derivatives, such as3[3], demonstrate superior target selectivity compared to traditional therapies.
To establish trustworthiness in preclinical development, every assay must be designed to internally validate its own results. Below are the standard operating protocols for validating this compound class.
Protocol A: In Vitro cAMP Accumulation Assay (HTRF)
Objective: Quantify the inverse agonism of the compound on constitutively active GPR6.
Causality: Because GPR6 is naturally active and Gs-coupled, baseline cAMP in expressing cells is high. A true inverse agonist will actively reduce this basal cAMP level, proving target engagement.
Step-by-Step Method:
Cell Preparation: Plate CHO-K1 cells stably expressing human GPR6 at 5,000 cells/well in a 384-well plate.
Compound Incubation: Treat cells with serial dilutions (0.1 nM to 10 µM) of the 3-morpholinopyrazine-2-carbonitrile derivative for 30 minutes at room temperature.
Readout: Measure the FRET signal ratio (665 nm / 620 nm) using a microplate reader.
Self-Validation System: Include a parallel cohort treated with Forskolin (a direct AC activator). If the test compound reduces Forskolin-induced cAMP, it indicates off-target adenylyl cyclase inhibition rather than GPR6 inverse agonism. A valid GPR6 modulator will only reduce basal cAMP, leaving the Forskolin spike intact.
Protocol B: In Vivo Haloperidol-Induced Catalepsy Model
Objective: Assess the in vivo efficacy of the compound in reversing Parkinsonian motor deficits.
Causality: Haloperidol (a D2 antagonist) blocks D2 receptors in the indirect pathway, artificially simulating the loss of dopamine and inducing catalepsy (rigidity). Administering a GPR6 inverse agonist lowers the resulting cAMP spike, bypassing the D2 blockade and restoring movement.
Step-by-Step Method:
Induction: Administer Haloperidol (0.5 mg/kg, i.p.) to wild-type C57BL/6 mice.
Intervention: 30 minutes post-induction, administer the 3-morpholinopyrazine-2-carbonitrile derivative (10 mg/kg, p.o.).
Behavioral Assessment: 60 minutes post-dose, place the mouse's forepaws on a horizontal bar (elevated 4 cm). Measure the descent latency (time taken to remove paws).
Step-by-step pharmacological validation workflow for GPR6 modulators.
References
EP3105216B1 - Modulateurs pyraziniques de gpr6. Source: Google Patents.
US10273225, Example 32 | C23H28F2N6O2. Source: PubChem.
3-morpholinopyrazine-2-carbonitrile vs. other morpholinopyrimidine derivatives
Scaffold Dynamics in Drug Discovery: 3-Morpholinopyrazine-2-carbonitrile vs. Morpholinopyrimidine Derivatives Executive Summary The morpholine-diazine pharmacophore is a highly privileged structural motif in modern medic...
Author: BenchChem Technical Support Team. Date: April 2026
Scaffold Dynamics in Drug Discovery: 3-Morpholinopyrazine-2-carbonitrile vs. Morpholinopyrimidine Derivatives
Executive Summary
The morpholine-diazine pharmacophore is a highly privileged structural motif in modern medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1]. The morpholine oxygen frequently acts as a critical hydrogen-bond acceptor for hinge-region residues (e.g., Val851 in PI3Kα), while the diazine core dictates the spatial orientation, electron density, and physicochemical properties of the molecule[1].
This guide provides an objective, data-driven comparison between two structurally homologous but electronically distinct scaffolds: 3-morpholinopyrazine-2-carbonitrile (a 1,4-diazine) and morpholinopyrimidine derivatives (1,3-diazines, such as morpholinopyrimidine-5-carbonitriles). By analyzing their structural topography, target specificity, and synthetic workflows, researchers can make informed decisions when selecting core scaffolds for lead optimization.
Structural & Electronic Topography: The Ortho-Morpholinocarbonitrile Motif
Both scaffolds feature a morpholine ring positioned ortho to a strongly electron-withdrawing carbonitrile (-C≡N) group on a diazine ring. However, the placement of the core nitrogen atoms fundamentally alters their behavior:
Morpholinopyrimidines (1,3-Diazines): The asymmetrical placement of nitrogen atoms in the pyrimidine ring creates a strong molecular dipole. In derivatives like 6-morpholinopyrimidine-5-carbonitrile, the carbonitrile group enhances the electrophilicity of the core. This specific electronic distribution is highly optimized for the ATP-binding pocket of the PI3K/Akt/mTOR pathway, allowing the pyrimidine nitrogens to interact with conserved water molecules or secondary hinge residues[2][3]. Classic examples of this class include the pan-PI3K inhibitor Buparlisib (BKM120)[4].
3-Morpholinopyrazine-2-carbonitrile (1,4-Diazines): The symmetrical 1,4-distribution of nitrogens in the pyrazine core results in a lower overall dipole moment and reduced basicity compared to pyrimidines. The adjacent placement of the morpholine (position 3) and carbonitrile (position 2) creates a unique steric clash that forces the morpholine ring into a highly specific, rigid conformation. This scaffold is heavily utilized as an intermediate for GPR6 modulators and novel adenosine receptor antagonists, where lipophilicity and alternative metabolic clearance pathways are prioritized over standard kinase hinge-binding[5][6][7].
Comparative Pharmacological Performance
The table below summarizes the quantitative data and target landscapes for both scaffold classes based on recent structure-activity relationship (SAR) studies.
The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and highlights the specific intervention points where these morpholino-diazine scaffolds exert their pharmacological effects.
Fig 1. PI3K/Akt/mTOR cascade and intervention points of morpholino-diazine scaffolds.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each chemical and biological choice is explicitly defined.
Protocol A: Regioselective Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesize the 3-morpholinopyrazine-2-carbonitrile or 6-morpholinopyrimidine-5-carbonitrile core.
Causality: The presence of the strongly electron-withdrawing carbonitrile group adjacent to the halogen leaving group depletes electron density at the reaction center. This lowers the activation energy for the Meisenheimer complex intermediate, allowing morpholine to attack at room temperature or under mild heating without the need for transition-metal catalysts[4][9].
Preparation: Dissolve the starting material (e.g., 3-chloro-pyrazine-2-carbonitrile) in a polar aprotic solvent (e.g., DMF or acetonitrile) to stabilize the polar transition state.
Nucleophilic Addition: Add 1.2 equivalents of morpholine and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to neutralize the generated HCl.
Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor strictly via LC-MS. Validation Checkpoint: The reaction is only considered complete when the starting material peak disappears and the
M+H+
peak corresponding to the morpholino-adduct dominates. This prevents carrying unreacted halogens into subsequent, highly sensitive Suzuki-Miyaura cross-coupling steps.
Workup: Quench with water, extract with ethyl acetate, and purify via flash chromatography.
Objective: Evaluate the inhibitory potency (IC₅₀) of the synthesized derivatives.
Causality: Because morpholino-diazines typically bind the ATP pocket (hinge region), the assay's ATP concentration must be carefully calibrated to the
Km
of the specific kinase (e.g., ~10-20 μM for PI3Kα). If the ATP concentration is too high, the inhibitor will be artificially outcompeted (false negative); if too low, the signal-to-noise ratio degrades[1].
Assay Setup: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
Incubation: Incubate the compounds with recombinant PI3Kα enzyme, PIP2 substrate, and ATP (at apparent
Km
) for 60 minutes at room temperature.
Detection: Use a luminescent ADP-detection reagent (e.g., ADP-Glo) to measure the amount of ADP produced, which is directly proportional to kinase activity.
Data QC (Self-Validation): Include LY294002 (pan-PI3K inhibitor) as a positive control and DMSO as a negative control[3][8]. Calculate the Z'-factor for the plate. Validation Checkpoint: The assay data is only accepted if
Z′>0.5
, ensuring a robust signal window between the positive and negative controls.
Fig 2. Self-validating experimental workflow for morpholino-diazine synthesis and screening.
Comprehensive SAR and Performance Guide: 3-Morpholinopyrazine-2-Carbonitrile Analogs in Kinase Inhibition
Executive Summary & Mechanistic Rationale The hyperactivation of the PI3K/Akt/mTOR signaling pathway is a hallmark of numerous human malignancies, making it a prime target for therapeutic intervention[1]. In the landscap...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The hyperactivation of the PI3K/Akt/mTOR signaling pathway is a hallmark of numerous human malignancies, making it a prime target for therapeutic intervention[1]. In the landscape of ATP-competitive kinase inhibitors, the 3-morpholinopyrazine-2-carbonitrile scaffold serves as a highly privileged building block.
The mechanistic causality behind this scaffold's success lies in its precise pharmacophore mapping:
The Morpholine Ring: Acts as a critical hydrogen bond acceptor, interacting directly with the valine residue (e.g., Val851 in PI3K
α
) in the kinase hinge region[2].
The Pyrazine Core: Provides an optimal geometric vector for functionalizing the molecule to probe the affinity and selectivity pockets of the kinase[3].
The C2-Carbonitrile Group: Serves as a versatile synthetic handle. While the raw carbonitrile fragment offers weak hydrogen bonding, converting it into an amide or cyclizing it into a conformationally restricted imidazo[1,2-a]pyrazine core dramatically enhances target residence time and isoform selectivity (e.g., favoring PI3K
α
over mTOR)[4].
Fig 1: PI3K/mTOR signaling pathway and the targeted intervention by morpholinopyrazine analogs.
SAR Analysis & Comparative Performance
To objectively evaluate the performance of 3-morpholinopyrazine-2-carbonitrile analogs, we must trace the Structure-Activity Relationship (SAR) from the raw fragment to optimized clinical-grade derivatives, comparing them against established alternative scaffolds like the morpholinopyrimidine Buparlisib (BKM120) [5].
Quantitative Performance Comparison
Compound Class / Scaffold
PI3K
α
IC
50
(nM)
PI3K
δ
IC
50
(nM)
mTOR IC
50
(nM)
Cellular p-AKT IC
50
(nM)
Key Structural Feature
Fragment (3-Morpholinopyrazine-2-carbonitrile)
>10,000
>10,000
>10,000
N/A
Basic hinge-binding motif; lacks deep affinity pocket engagement.
Conformational Restriction: The raw carbonitrile fragment is virtually inactive on its own. However, utilizing the carbonitrile to synthesize a fused tricyclic imidazo[1,2-a]pyrazine locks the molecule into a planar conformation. This restriction minimizes the entropic penalty upon binding, driving the IC
50
down to the single-digit nanomolar range[4].
Selectivity Filtering: Unlike pyrimidine alternatives (which often act as pan-PI3K/mTOR inhibitors), specific substitutions at the C6 and C8 positions of the imidazo-pyrazine core create steric clashes in the mTOR ATP-binding pocket, yielding >3000-fold selectivity for PI3K
α
over mTOR[1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these analogs relies on orthogonal, self-validating assay systems.
Causality: Radiometric assays generate hazardous waste and are prone to artifactual interference. The ADP-Glo assay is chosen because it provides a luminescent readout directly proportional to the ADP generated by kinase activity. It includes a critical ATP-depletion step that acts as a self-validating mechanism to ensure background ATP does not yield false positives.
Step-by-Step Methodology:
Kinase Reaction: In a 384-well plate, incubate 10 ng of recombinant PI3K
α
(or mTOR) with 10
μ
M PIP2 lipid substrate and 25
μ
M ultra-pure ATP. Add serial dilutions of the morpholinopyrazine analogs (0.1 nM to 10
μ
M). Incubate for 60 minutes at 25°C.
ATP Depletion (Validation Step): Add 5
μ
L of ADP-Glo Reagent to terminate the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes. This ensures that the subsequent signal is exclusively derived from the kinase-generated ADP.
Kinase Detection: Add 10
μ
L of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.
Quantification: Measure luminescence using a microplate reader. Calculate the IC
50
using a 4-parameter logistic non-linear regression model.
Protocol B: Cellular Target Engagement (p-AKT Ser473 Western Blot)
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). Measuring the phosphorylation status of AKT at Ser473 directly validates that the inhibitor successfully engages PI3K in a live cellular environment and halts downstream signal transduction.
Step-by-Step Methodology:
Cell Treatment: Seed HCT-116 human colon cancer cells at
3×105
cells/well. Treat with the analogs for exactly 2 hours to capture early signaling inhibition before compensatory feedback loops (e.g., RTK upregulation) activate.
Lysis: Lyse cells in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation state of AKT.
Electrophoresis & Transfer: Resolve 20
μ
g of total protein via SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting (Validation Step): Probe with primary antibodies against p-AKT (Ser473) and Total AKT. Total AKT serves as an internal, self-validating loading control to confirm that the reduction in p-AKT is due to kinase inhibition, not protein degradation or unequal loading.
Detection: Visualize using ECL chemiluminescence and quantify band intensities via densitometry to determine the cellular IC
50
.
Fig 2: Self-validating experimental workflow for evaluating morpholinopyrazine SAR and efficacy.
Alternatives Comparison: Scaffold Selection
When designing PI3K/mTOR inhibitors, the choice of the central heteroaromatic core heavily dictates the drug's pharmacokinetic (PK) and pharmacodynamic (PD) fate.
Morpholinopyrazines (e.g., Imidazo[1,2-a]pyrazines):
Demonstrate excellent synthetic tractability. The pyrazine nitrogen adjacent to the morpholine modulates the basicity of the molecule, which often improves the pharmacokinetic profile and reduces hERG channel toxicity compared to pyrimidines. They are highly tunable for isoform selectivity[3].
Morpholinopyrimidines (e.g., Buparlisib / BKM120):
These are well-established pan-PI3K inhibitors. However, their clinical utility is frequently limited by off-target CNS toxicities (such as severe depression and anxiety) due to high blood-brain barrier penetration and unintended microtubule destabilization[5].
Triazine Derivatives (e.g., ZSTK474):
Triazines feature three nitrogen atoms in the core, allowing for multiple morpholine substitutions. While they exhibit potent biochemical inhibition, they often present severe challenges with aqueous solubility and metabolic stability compared to the more robust pyrazine core[6].
References
Welker, M. E., & Kulik, G. (2013). "Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors." Bioorganic & Medicinal Chemistry.[Link][2]
Garces, A. E., & Stocks, M. J. (2019). "Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry.[Link][3]
Martínez González, S., et al. (2017). "Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy." Bioorganic & Medicinal Chemistry Letters.[Link][4]
Zhao, Y., et al. (2016). "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget.[Link][1]
Altintop, M. D., et al. (2020). "Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors." ACS Omega.[Link][6]
Grommes, C., et al. (2024). "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Chemistry.[Link][5]
Cross-Reactivity Profiling of 3-Morpholinopyrazine-2-Carbonitrile Scaffolds: A Comparative Guide
Executive Summary The 3-morpholinopyrazine-2-carbonitrile motif has emerged as a privileged, highly versatile structural scaffold in modern drug discovery. It serves as the core pharmacophore for highly selective Checkpo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 3-morpholinopyrazine-2-carbonitrile motif has emerged as a privileged, highly versatile structural scaffold in modern drug discovery. It serves as the core pharmacophore for highly selective Checkpoint Kinase 1 (CHK1) inhibitors[1] and is a critical intermediate in the synthesis of novel G-protein coupled receptor 6 (GPR6) modulators for central nervous system disorders[2].
Because the ATP-binding pocket is highly conserved across the human kinome, off-target kinase inhibition (particularly of CHK2 and CDK1) often leads to unforeseen dose-limiting toxicities. As an Application Scientist, establishing a rigorous, self-validating cross-reactivity profile is paramount. This guide objectively compares the kinome selectivity of the 3-morpholinopyrazine-2-carbonitrile scaffold against alternative heterocyclic cores and provides the mechanistic grounding and experimental workflows required for preclinical validation.
Mechanistic Grounding: The Structural Basis for Selectivity
To understand the cross-reactivity profile of this scaffold, we must analyze the causality behind its target engagement. The high selectivity of 3-morpholinopyrazine-2-carbonitrile derivatives is driven by a precise combination of steric and electrostatic interactions within the kinase ATP-binding site:
The Pyrazine-2-Carbonitrile Core: This planar system acts as an ATP-competitive hinge binder. The nitrogen atom of the pyrazine ring and the adjacent cyano group form critical, highly directional hydrogen bonds with the kinase hinge region (specifically3)[3].
The 3-Morpholino Substitution: The addition of the morpholine ring is not merely a pharmacokinetic modification to improve aqueous solubility. Mechanistically, the morpholine oxygen remains solvent-exposed, while the basic nitrogen forms a crucial salt bridge with acidic residues (e.g., Glu91)[3]. This locks the compound into a rigid conformation that is sterically hindered in off-target kinases like CHK2, driving a >1000-fold selectivity window[1].
Fig 1. CHK1-mediated DNA damage response pathway targeted by pyrazine-2-carbonitrile inhibitors.
Comparative Cross-Reactivity Profiles
When evaluating a scaffold, it must be benchmarked against both structurally similar analogs and clinical standards. The table below summarizes the biochemical IC50 values of a representative 3-morpholinopyrazine-2-carbonitrile derivative (CCT245737 analog) against a 3-(methylamino)pyridazine-4-carbonitrile analog and the clinical standard Prexasertib.
Data Analysis: While the clinical standard Prexasertib achieves sub-nanomolar potency against CHK1, it suffers from significant cross-reactivity with CHK2 (8 nM) and RSK1 (9 nM)[4]. In contrast, the 3-morpholinopyrazine-2-carbonitrile scaffold effectively abolishes CHK2 and CDK1 activity (>1000-fold selectivity)[3]. This is clinically vital, as co-inhibition of CHK2 does not sensitize cancer cells to DNA-damaging agents and can actually antagonize the cytotoxic effects of CHK1 inhibition[1].
Self-Validating Experimental Protocols
To ensure data integrity and trustworthiness, cross-reactivity must be evaluated using orthogonal, self-validating assay systems. Below are the step-by-step methodologies designed to eliminate assay artifacts.
Protocol A: Radiometric 33P-ATP Kinase Profiling
Causality Check: Highly conjugated pyrazine and pyridazine scaffolds often exhibit auto-fluorescence, which can artificially skew results in fluorescence polarization (FP) or FRET-based assays. A radiometric assay bypasses optical interference, providing a direct, quantitative measurement of substrate phosphorylation[4].
Reagent Preparation: Prepare a reaction mixture containing the purified recombinant kinase (e.g., CHK1, CHK2, CDK1), the specific peptide substrate, and the 3-morpholinopyrazine-2-carbonitrile inhibitor in kinase assay buffer[4].
Reaction Initiation: Initiate the reaction by adding [γ-33P]ATP. Critical Step: The concentration of ATP must be calibrated to the exact
Km
of the specific kinase being tested. This ensures that the IC50 values accurately reflect competitive inhibition at the hinge region.
Incubation: Incubate the microplate at 30°C for 20 minutes to allow steady-state kinetics to establish.
Termination & Filtration: Stop the reaction by spotting the mixture onto phosphocellulose paper. Causality: Phosphocellulose negatively binds the positively charged peptide substrates while allowing free ATP to remain unbound[4].
Stringent Washing: Wash the filter plates extensively with 0.75% phosphoric acid (
H3PO4
). This step validates the assay by stripping away all unreacted [γ-33P]ATP, ensuring the radioactive signal is strictly from the phosphorylated substrate[4].
Quantification: Add scintillation fluid and quantify incorporated radioactivity using a microplate scintillation counter. Calculate the IC50 using a 4-parameter logistic regression.
Causality Check: Biochemical selectivity does not guarantee cellular selectivity. The morpholine ring significantly alters membrane permeability and intracellular accumulation. We must validate that the compound selectively engages its target inside a living cell without cross-reacting with homologous pathways.
Cellular Treatment: Plate human tumor cell lines (e.g., HT29) and treat with a DNA-damaging agent (like gemcitabine) to induce genotoxic stress, followed immediately by the inhibitor dose-response[3].
Lysis & Protein Extraction: After 24 hours, lyse the cells using RIPA buffer supplemented with phosphatase and protease inhibitors to preserve the transient phosphorylation states.
Immunoblotting (Western Blot): Resolve proteins via SDS-PAGE and probe for specific biomarkers:
pS296 CHK1: This is an autophosphorylation site. A decrease in pS296 directly validates intracellular CHK1 inhibition[3].
pY15 CDK1: CHK1 inhibition normally forces cells prematurely into mitosis, resulting in a decrease of inhibitory pY15 phosphorylation on CDK1[3]. If the compound cross-reacts and directly inhibits CDK1, this downstream signaling cascade will be disrupted, revealing off-target toxicity.
A Head-to-Head Comparison of Synthesis Routes for 3-Morpholinopyrazine-2-carbonitrile: A Guide for Researchers
Introduction 3-Morpholinopyrazine-2-carbonitrile is a valuable heterocyclic scaffold in medicinal chemistry and drug development, frequently appearing as a key intermediate in the synthesis of complex bioactive molecules...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-Morpholinopyrazine-2-carbonitrile is a valuable heterocyclic scaffold in medicinal chemistry and drug development, frequently appearing as a key intermediate in the synthesis of complex bioactive molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in the field. This guide provides a detailed, head-to-head comparison of two distinct synthetic strategies for obtaining this target compound: a classical Nucleophilic Aromatic Substitution (SNAr) approach and a ** de novo synthesis via cyclocondensation**.
By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic route for their specific research and development objectives.
This is a robust and widely applicable two-step approach that begins with a commercially available starting material, pyrazine-2-carbonitrile. The core of this strategy lies in the functionalization of a pre-existing pyrazine ring.
Mechanistic Rationale
The pyrazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly when an activating group (in this case, the cyano group) is present. The first step involves the chlorination of the pyrazine ring to introduce a good leaving group. The subsequent reaction with morpholine, a secondary amine and a potent nucleophile, proceeds via a Meisenheimer-like intermediate to yield the final product. The choice of a polar aprotic solvent in the second step is crucial to solvate the intermediate and facilitate the departure of the chloride ion.
Experimental Workflow
Caption: Workflow for the SNAr synthesis of 3-morpholinopyrazine-2-carbonitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile [1][2]
To a solution of pyrazine-2-carbonitrile (1.0 eq) in toluene and a catalytic amount of DMF, slowly add sulfuryl chloride (4.0 eq) over 10 minutes at 0°C.
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 5 hours.
Decant the toluene layer. The residual oil is extracted with diethyl ether.
The combined organic layers are quenched with ice water, neutralized with solid sodium bicarbonate, and separated.
The aqueous layer is further extracted with diethyl ether.
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by silica gel chromatography to yield 3-chloropyrazine-2-carbonitrile.
Step 2: Synthesis of 3-Morpholinopyrazine-2-carbonitrile
Dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).
Add morpholine (2.0 eq) to the solution.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
Collect the solid by filtration, wash with water, and dry to obtain 3-morpholinopyrazine-2-carbonitrile.
Route 2: De Novo Synthesis via Condensation
This approach constructs the pyrazine ring from acyclic precursors. A plausible and well-documented method for forming a related pyrazine core involves the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound.[3][4]
Mechanistic Rationale
The reaction proceeds through a double condensation between the two amino groups of diaminomaleonitrile and the two carbonyl groups of a 1,2-dicarbonyl compound, such as glyoxal. This initially forms a dihydropyrazine intermediate, which readily oxidizes in the presence of air to the aromatic pyrazine ring. This method is highly effective for creating symmetrically substituted pyrazines. For the synthesis of our target, this route presents a significant challenge in the subsequent selective functionalization of the resulting 2,3-dicyanopyrazine.
Experimental Workflow
Caption: Workflow for the de novo synthesis of 3-morpholinopyrazine-2-carbonitrile.
In a round-bottom flask, dissolve diaminomaleonitrile (1.0 eq) and glyoxal (1.0 eq) in ethanol.
Add a catalytic amount of glacial acetic acid to the mixture.
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into cold water to precipitate the crude product.
Collect the solid by filtration, wash with water, and dry to yield pyrazine-2,3-dicarbonitrile.
Subsequent Steps (Hypothetical and Challenging): The conversion of pyrazine-2,3-dicarbonitrile to 3-morpholinopyrazine-2-carbonitrile would require a multi-step sequence involving selective hydrolysis of one nitrile group, followed by a Curtius or Hofmann rearrangement to an amine, and subsequent reaction with a bis(2-chloroethyl)ether equivalent, or a similar strategy. These subsequent transformations are not straightforward and would likely result in a low overall yield.
Good for the initial condensation, but overall yield would be low due to the multi-step functionalization.
Scalability
Readily scalable
Initial condensation is scalable, but subsequent steps are not ideal for large-scale synthesis.
Reaction Conditions
Step 1: 0°C to RT; Step 2: Reflux
Step 1: Reflux; Subsequent steps would require varied conditions.
Purification
Standard chromatography and recrystallization
Multiple purification steps would be necessary.
Safety & Handling
Sulfuryl chloride is corrosive and reacts violently with water. Morpholine is corrosive.
Glyoxal is an irritant. Diaminomaleonitrile is toxic.
Advantages
High-yielding, reliable, and straightforward.
Utilizes inexpensive and readily available starting materials for the core synthesis.
Disadvantages
Use of hazardous reagents (sulfuryl chloride).
The key challenge lies in the selective functionalization of the pyrazine-2,3-dicarbonitrile intermediate. The overall route is not well-established for this specific target.
Conclusion and Recommendations
Based on the analysis of both synthetic routes, the Nucleophilic Aromatic Substitution (SNAr) pathway (Route 1) is the superior and recommended method for the synthesis of 3-morpholinopyrazine-2-carbonitrile for most research and development applications. This route is well-established, high-yielding, and proceeds in only two straightforward steps from a commercially available starting material. While it involves the use of hazardous reagents, these can be handled safely with standard laboratory precautions.
The de novo synthesis via condensation (Route 2) , while appearing attractive due to the simplicity of the initial ring-forming reaction, presents significant and unresolved challenges in the subsequent functional group transformations required to reach the target molecule. This makes it a less practical and likely lower-yielding approach for obtaining 3-morpholinopyrazine-2-carbonitrile. However, the core condensation reaction remains a powerful tool for the synthesis of other symmetrically substituted pyrazines.
For researchers requiring a reliable and scalable synthesis of 3-morpholinopyrazine-2-carbonitrile, the SNAr approach offers a clear and efficient path forward.
References
Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. (n.d.). Retrieved from [Link]
Al-Shammari, M. B., Al-Snafi, Z. A., & Al-Ayash, A. K. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8344. [Link]
Ong, C. K., et al. (2017).
Ong, C. K., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.
Fichez, J., Busca, P., & Prestat, G. (n.d.).
Synthesis of pyrazine‐2,3‐dicarbonitriles via the one‐pot three‐component reaction of 4‐benzoyl‐5‐phenylamino‐2,3‐dihydrothiophene‐2,3‐dione, diaminomaleonitrile, and functionalized alcohols in acetonitrile. (n.d.).
US Patent US20100267955A1. (n.d.).
Üngören, Ş. H., Dilekoğlu, E., & Koca, İ. (2016). Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones. Journal of Chemical Research, 40(10), 613-616.
A Senior Application Scientist's Guide to Validating Target Engagement of 3-morpholinopyrazine-2-carbonitrile in Cells: A Comparative Analysis
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable step in this process is confirmi...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable step in this process is confirming that the molecule engages its intended target within the complex and dynamic environment of a living cell.[1][2][3] A failure to robustly validate target engagement can lead to misinterpretation of phenotypic data and the costly advancement of compounds with a misunderstood mechanism of action.
This guide focuses on 3-morpholinopyrazine-2-carbonitrile, a compound whose specific biological target is a subject of ongoing investigation. However, its core structure, featuring a morpholine ring on a pyrazine scaffold, is frequently associated with kinase inhibition. Numerous compounds with similar morpholinopyrimidine or pyrazolopyrimidine cores have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways.[4][5][6]
Therefore, for the purposes of this technical guide, we will proceed under the well-founded hypothesis that 3-morpholinopyrazine-2-carbonitrile is a kinase inhibitor, likely targeting the PI3K/mTOR cascade. This allows us to frame a practical and scientifically rigorous comparison of leading-edge methodologies for validating its target engagement in a cellular context. We will provide an in-depth comparison of two powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA) , which measures direct binding through protein stabilization, and the Kinobeads competition assay , which profiles target affinity and selectivity across a broad panel of kinases.
The Putative Target Landscape: The PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, making it a high-value target in oncology research.[5] An inhibitor targeting a kinase within this cascade, such as PI3K or mTOR itself, would be expected to block downstream signaling events.
Caption: Simplified PI3K/mTOR signaling pathway with putative inhibition points for 3-morpholinopyrazine-2-carbonitrile.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly measures the interaction between a drug and its protein target in a physiologically relevant setting, including intact cells and even tissues.[7][8]
Principle of CETSA
The core principle of CETSA is ligand-induced thermal stabilization.[9][10] When a small molecule binds to its target protein, it generally increases the protein's structural stability. This increased stability means that a higher temperature is required to denature the protein. In a CETSA experiment, cells are treated with the compound and then heated across a range of temperatures. The amount of target protein that remains soluble (i.e., not denatured and aggregated) is quantified. A shift in the melting curve to a higher temperature in compound-treated samples compared to control samples is direct evidence of target engagement.[1][10]
Caption: Workflow for a Kinobeads-based competitive binding experiment.
[11]
Experimental Protocol
Cell Lysate Preparation:
Grow and harvest cells as previously described.
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve native protein complexes.
Clarify the lysate by high-speed centrifugation to remove cell debris.
Competition Binding:
Aliquot the cell lysate. Treat individual aliquots with a range of concentrations of 3-morpholinopyrazine-2-carbonitrile (e.g., 0.01 µM to 50 µM) or a vehicle control.
[12] * Incubate to allow the compound to reach binding equilibrium with its targets.
Kinobeads Pulldown:
Add the kinobeads slurry to each lysate aliquot and incubate to allow for the capture of unoccupied kinases.
Wash the beads extensively to remove non-specifically bound proteins.
Sample Preparation for Mass Spectrometry:
Elute the captured kinases from the beads.
Perform in-solution or on-bead tryptic digestion to generate peptides.
LC-MS/MS Analysis:
Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.
Identify and quantify the proteins in each sample based on peptide intensities.
Data Analysis:
For each identified kinase, compare its abundance in the compound-treated samples to the vehicle control.
A dose-dependent decrease in the amount of a kinase pulled down indicates it is a target of the compound. Plot these data to calculate an IC₅₀ value for each target.
[11]
Data Presentation & Interpretation
Table 2: Example Kinobeads IC₅₀ Data for 3-morpholinopyrazine-2-carbonitrile
Kinase Target
IC₅₀ (µM)
Kinase Family
Comment
PIK3CA (PI3Kα)
0.05
PI3K
High-potency primary target
MTOR
0.12
PI3K-related
High-potency primary target
PDPK1
1.5
AGC
Moderate off-target
SRC
5.2
Tyrosine Kinase
Weak off-target
DDR1
> 10
Receptor Tyrosine Kinase
Not a significant target
This profile suggests the compound is a potent, dual PI3K/mTOR inhibitor with moderate selectivity against PDPK1 and weak activity against SRC.
Pros
Cons
Broad Profiling: Simultaneously screens against hundreds of kinases. [13][14]
Indirect measurement of binding via competition.
Identifies off-targets , crucial for safety and selectivity assessment. [11]
Primarily works in cell lysates, not intact cells.
High-throughput and excellent for SAR studies. [11]
Restricted to targets that can bind the immobilized ligands (mostly ATP-competitive). [15]
No specific antibody is required; discovery is driven by MS.
Requires specialized and expensive LC-MS/MS instrumentation.
Comparative Guide: CETSA vs. Kinobeads
The choice between CETSA and Kinobeads depends on the specific question being asked in the drug discovery process.
Feature
Cellular Thermal Shift Assay (CETSA)
Kinobeads Competition Assay
Principle
Ligand binding alters protein thermal stability. [9]
Free compound competes with immobilized ligands for target binding. [13]
Cellular Context
Intact cells, cell lysates, or tissue samples. [9][16]
Direct evidence of physical target engagement; potency (EC₅₀). [8][17]
Target affinity profile (IC₅₀); selectivity across the kinome; off-target identification. [11]
Primary Readout
Western Blot, AlphaScreen, ELISA, or Mass Spectrometry. [18][17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [11]
Key Advantage
Confirms binding in a native, intact cell environment.
Unbiased, broad-spectrum view of kinase interactions.
Key Limitation
Target-by-target analysis; relies on binding-induced stability change. [10]
Does not work for allosteric inhibitors; indirect binding measurement. [15]
Conclusion and Integrated Strategy
Validating the target engagement of a novel compound like 3-morpholinopyrazine-2-carbonitrile requires a multi-faceted and rigorous approach. Neither CETSA nor Kinobeads alone tells the complete story; instead, they are powerful complementary techniques.
Initial Profiling (Kinobeads): For a putative kinase inhibitor, the Kinobeads assay is an unparalleled starting point. It provides a broad, unbiased screen to identify the primary targets (e.g., PI3K, mTOR) and, critically, reveals any potential off-targets. This initial selectivity profile is essential for guiding lead optimization and predicting potential toxicities.
Orthogonal Validation (CETSA): Following the identification of high-potency targets from the Kinobeads screen, CETSA serves as the essential orthogonal validation method. By demonstrating a thermal shift for PI3K and mTOR in intact cells, CETSA confirms that 3-morpholinopyrazine-2-carbonitrile can penetrate the cell membrane, engage its targets in their native conformational state, and do so at relevant concentrations (as determined by ITDRF).
By employing this integrated strategy, researchers can build a compelling, self-validating case for the mechanism of action of 3-morpholinopyrazine-2-carbonitrile. This approach combines the broad discovery power of chemical proteomics with the physiological relevance of an intact cell biophysical assay, providing the high-confidence data required to advance a compound through the drug discovery pipeline.
References
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). National Center for Biotechnology Information. [Link]
CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]
Currents: A bead-based kinase competition assay for chemical proteomics. BioTechniques. [Link]
CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]
Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. (2024). PMC. [Link]
Strategies for target and pathway engagement in cellular assays. (2020). Medicines Discovery Catapult. [Link]
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]
The target landscape of clinical kinase drugs. (2014). PMC. [Link]
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]
Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Small-Molecule Target Engagement in Cells. (2016). PubMed. [Link]
Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. (2024). PubMed. [Link]
Target Identification and Validation (Small Molecules). University College London. [Link]
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023). ResearchGate. [Link]
Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (2021). PubMed. [Link]
Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. (2017). PMC. [Link]
Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. (2009). PubMed. [Link]
Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. (2024). MDPI. [Link]
Triple-stimuli (pH/thermo/reduction) sensitive copolymers for intracellular drug delivery. (2013). PubMed. [Link]
(PDF) Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. (2011). ResearchGate. [Link]
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). IRIS Unibas. [Link]
Bioinformatics-Driven Engineering of ROS-Responsive Dextran-block-Poly(propylene sulfide) Nanoparticles Functionalized with Folic Acid for Targeted Prostate Cancer Therapy. (2024). PMC. [Link]
A Senior Application Scientist's Guide to the Safe Disposal of 3-Morpholinopyrazine-2-Carbonitrile
This guide provides essential safety and logistical information for the proper disposal of 3-morpholinopyrazine-2-carbonitrile. As a specialized heterocyclic compound likely utilized in medicinal chemistry and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the proper disposal of 3-morpholinopyrazine-2-carbonitrile. As a specialized heterocyclic compound likely utilized in medicinal chemistry and drug development, its handling and disposal demand a rigorous, safety-first approach. This document is structured to provide researchers, scientists, and laboratory managers with a comprehensive, step-by-step protocol grounded in established safety standards and regulatory requirements. Our objective is to ensure that your laboratory operations are not only scientifically sound but also environmentally responsible and compliant with the highest safety standards.
Hazard Assessment: Understanding the 'Why' Behind the Procedure
Morpholine Moiety: Morpholine itself is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also flammable.[1][2]
Pyrazine Core: Pyrazine derivatives can be toxic. For instance, related compounds like 3-chloropyrazine-2-carbonitrile are classified as harmful if swallowed, inhaled, or in contact with skin, and cause skin and eye irritation.[3][4]
Nitrile (-CN) Group: This is the most significant hazard. Organic nitriles are toxic and can be metabolized to release cyanide, which can lead to severe health effects, including headache, dizziness, and in serious cases, collapse and death.[3] They are often classified as acutely toxic.[5][6]
Given this structural analysis, 3-morpholinopyrazine-2-carbonitrile must be presumed to be a hazardous substance. It should be handled with the same precautions as other toxic and irritating nitriles. The disposal procedure must reflect its potential for acute toxicity, skin/eye irritation, and environmental harm.
Table 1: Inferred Hazard Classification for 3-Morpholinopyrazine-2-Carbonitrile
Hazard Class
Category (Inferred)
Rationale and Representative Compounds
Acute Toxicity (Oral, Dermal, Inhalation)
Category 3 or 4
Based on classifications for related pyrazine-2-carbonitriles and other organic nitriles which are toxic if swallowed, inhaled, or in contact with skin.[3][5][7]
Skin Corrosion/Irritation
Category 2
Based on data for 3-chloropyrazine-2-carbonitrile and the known properties of morpholine.[1][4][7]
Serious Eye Damage/Irritation
Category 1 or 2
Based on data for related compounds and the corrosive nature of the morpholine group.[1][7][8]
Specific Target Organ Toxicity
Category 3
May cause respiratory irritation, a common feature of related compounds.[7]
Regulatory Framework: Adherence to a Self-Validating System
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[9][10][11]
OSHA's Laboratory Standard: This requires employers to develop a written Chemical Hygiene Plan (CHP).[9][10][12] Your institution's CHP is the primary document that outlines specific procedures for safe handling and disposal of hazardous chemicals. It mandates training, the use of personal protective equipment (PPE), and engineering controls.[9][13]
EPA's RCRA: This framework governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave".[14] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste they produce monthly, which dictates specific storage and disposal timelines.[15]
Your disposal protocol for 3-morpholinopyrazine-2-carbonitrile must align with both your institution's CHP and the applicable EPA generator requirements.[16][17]
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the safe collection and disposal of 3-morpholinopyrazine-2-carbonitrile waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE to prevent exposure.
Hand Protection: Chemically resistant gloves (e.g., nitrile).
Eye Protection: Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection: A standard laboratory coat. Ensure exposed skin is covered.
Step 2: Waste Characterization and Segregation
All waste streams containing 3-morpholinopyrazine-2-carbonitrile, including pure compound, solutions, and contaminated consumables, must be treated as hazardous waste.
DO NOT dispose of this chemical down the sink.[18]
DO NOT mix this waste with non-hazardous materials like regular trash.[18]
Segregate this waste from incompatible chemicals. For example, do not mix nitrile-containing waste with strong acids, which could potentially generate highly toxic hydrogen cyanide gas.
The following diagram illustrates the decision workflow for segregating chemical waste.
Caption: Waste disposal decision tree.
Step 3: Containerization and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
Select an Appropriate Container: Use a chemically compatible container with a secure, tight-fitting lid. For liquid waste, High-Density Polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free of leaks or cracks.
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[14] The EPA requires that each label clearly states the words "Hazardous Waste".[14] The label must also include:
The full chemical name: "3-morpholinopyrazine-2-carbonitrile". Do not use abbreviations.
An indication of the hazards (e.g., "Toxic," "Irritant").[14]
The date accumulation started.
Step 4: Accumulation and Storage
Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[14]
The SAA must be under the control of the operator generating the waste.[14]
Keep waste containers closed at all times, except when adding waste.
Store containers in a designated secondary containment bin to prevent spills.
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[19]
Step 5: Final Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department manages the hazardous waste program. Contact them to schedule a waste pickup.
Manifest System: A licensed hazardous waste transporter will collect the waste.[15] A document called a "Uniform Hazardous Waste Manifest" will be used to track the waste from your lab to the final disposal facility, ensuring a complete chain of custody.[14][15]
Disposal Method: The most common disposal method for this type of organic chemical waste is high-temperature incineration in a licensed facility.[6][14] This process effectively destroys the hazardous components.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
Alert Personnel: Immediately alert others in the lab.
Isolate the Area: Secure the area to prevent others from entering.
Assess the Spill: If the spill is large, involves highly concentrated material, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.
For Small, Manageable Spills:
Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Label the container as "Spill Debris containing 3-morpholinopyrazine-2-carbonitrile" and dispose of it through the EHS office.